(R)-1-Methylmephenytoin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5R)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-13(10-8-6-5-7-9-10)11(16)14(2)12(17)15(13)3/h5-9H,4H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKWEFNDJRRNST-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652648 | |
| Record name | (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201606-44-2 | |
| Record name | (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of (R)-Mephenytoin and its Metabolites
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the mechanism of action of the (R)-enantiomer of the anticonvulsant drug mephenytoin. It delves into its stereoselective metabolism, the pivotal role of its active metabolite, nirvanol, and their collective interaction with voltage-gated sodium channels. This document synthesizes current scientific understanding, offering insights into the causal relationships behind its pharmacological effects and providing detailed experimental protocols for further investigation.
Introduction: Mephenytoin, a Stereoisomeric Anticonvulsant
Mephenytoin, marketed as Mesantoin, is a hydantoin-based anticonvulsant historically used in the management of epilepsy.[1] It is structurally related to phenytoin and shares a similar, though not identical, pharmacological profile.[2] Mephenytoin is administered as a racemic mixture of two enantiomers: (S)-mephenytoin and (R)-mephenytoin. The stereochemistry of mephenytoin is crucial to its metabolism and pharmacological activity, with each enantiomer following a distinct metabolic pathway, leading to different biological effects.
A Note on Nomenclature: (R)-1-Methylmephenytoin vs. (R)-Mephenytoin
It is critical to clarify a point of potential confusion in nomenclature. The subject of this guide is the (R)-enantiomer of mephenytoin, which is chemically designated as (R)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione.[3] While the term "this compound" (CAS No. 201606-44-2) refers to a distinct chemical entity with methylation at the N1 position of the hydantoin ring, the vast majority of pharmacological and metabolic research has been conducted on (R)-mephenytoin, where the methyl group is at the N3 position.[4][5] This guide will focus on the well-documented (R)-enantiomer of mephenytoin and its metabolic products.
The Core Mechanism: Stereoselective Metabolism
The therapeutic and toxic effects of racemic mephenytoin are largely dictated by the stereoselective metabolism of its enantiomers. The two primary metabolic pathways are aromatic hydroxylation and N-demethylation.
-
(S)-Mephenytoin: This enantiomer is primarily metabolized via aromatic 4'-hydroxylation, a reaction catalyzed almost exclusively by the polymorphic cytochrome P450 enzyme, CYP2C19.[1] The rate of this hydroxylation is subject to genetic polymorphism, leading to "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes in the population.[1]
-
(R)-Mephenytoin: In contrast, the (R)-enantiomer is predominantly metabolized through N-demethylation at the N3 position.[6] This process results in the formation of 5-ethyl-5-phenylhydantoin, a pharmacologically active metabolite commonly known as nirvanol.[7][8][9]
The disparate metabolic fates of the mephenytoin enantiomers are a classic example of stereoselectivity in drug metabolism and are fundamental to understanding the overall pharmacological profile of the racemic mixture.
Figure 1: Stereoselective metabolism of mephenytoin.
The Active Metabolite: Nirvanol
The N-demethylation of (R)-mephenytoin is a critical activation step, as the resulting metabolite, nirvanol, possesses significant anticonvulsant activity.[7][10] In fact, the sustained anticonvulsant effect of mephenytoin administration is largely attributed to the accumulation of nirvanol, which has a much longer elimination half-life than the parent compound.[10] Both mephenytoin and nirvanol have been shown to be effective in blocking the hind leg tonic extensor phase in the maximal electroshock seizure (MES) test in mice, a standard preclinical model for generalized tonic-clonic seizures.[10]
Molecular Target: Voltage-Gated Sodium Channels
The primary mechanism of action for hydantoin anticonvulsants, including phenytoin and by extension mephenytoin and its active metabolite nirvanol, is the blockade of voltage-gated sodium channels.[2][11][12]
State-Dependent Blockade
These drugs exhibit a state-dependent affinity for the sodium channel, preferentially binding to the inactivated state of the channel.[2] This mechanism is key to their therapeutic effect. During normal neuronal signaling, sodium channels rapidly cycle between resting, open, and inactivated states. In the context of a seizure, neurons undergo prolonged periods of depolarization and fire at high frequencies. This leads to an accumulation of sodium channels in the inactivated state. By stabilizing the inactivated state, mephenytoin and nirvanol prevent the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to a subsequent action potential. This use-dependent and voltage-dependent blockade effectively dampens the sustained, high-frequency neuronal firing that characterizes epileptic seizures, without significantly affecting normal, low-frequency neuronal activity.
Figure 2: State-dependent blockade of voltage-gated sodium channels.
Stereospecificity in Channel Binding
While direct comparative studies on the stereospecific binding of mephenytoin enantiomers and nirvanol to sodium channels are not extensively detailed in the available literature, research on other chiral sodium channel blockers, such as tocainide, has demonstrated significant stereospecificity in both electrophysiological effects and receptor binding affinity.[13] It is plausible that such stereospecific interactions also exist for mephenytoin and its metabolites, influencing their potency and therapeutic profile.
Experimental Protocols
Investigating the mechanism of action of this compound involves a multi-faceted approach, combining in vitro metabolism studies with electrophysiological assays.
Protocol for In Vitro N-Demethylation Assay
Objective: To characterize the kinetics of (R)-mephenytoin N-demethylation.
Materials:
-
(R)-Mephenytoin
-
Human liver microsomes (HLMs) or recombinant human cytochrome P450 enzymes (e.g., CYP2C9, CYP2B6)[14]
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Nirvanol standard
-
LC-MS/MS system
Methodology:
-
Prepare a series of dilutions of (R)-mephenytoin in phosphate buffer.
-
In a microcentrifuge tube, combine HLMs or recombinant enzymes, the NADPH regenerating system, and phosphate buffer. Pre-incubate at 37°C.
-
Initiate the reaction by adding a specific concentration of (R)-mephenytoin to the reaction mixture.
-
Incubate at 37°C with shaking for a predetermined time course.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of nirvanol using a validated LC-MS/MS method.
-
Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Protocol for Electrophysiological Analysis of Sodium Channel Blockade
Objective: To quantify the state- and use-dependent blockade of voltage-gated sodium channels by nirvanol.
Materials:
-
Cell line expressing a specific human voltage-gated sodium channel subtype (e.g., NaV1.2, NaV1.5)
-
Patch-clamp electrophysiology rig (amplifier, digitizer, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Nirvanol
Methodology:
-
Culture the cells expressing the sodium channel of interest.
-
Establish a whole-cell patch-clamp recording configuration.
-
Apply a series of voltage protocols to elicit sodium currents and characterize the baseline channel gating properties (activation, inactivation, recovery from inactivation).
-
To assess tonic block, apply nirvanol and measure the reduction in peak sodium current elicited by infrequent depolarizing pulses from a hyperpolarized holding potential.
-
To assess use-dependent block, apply a train of high-frequency depolarizing pulses in the presence of nirvanol and measure the cumulative reduction in current amplitude.
-
To determine the affinity for the inactivated state, measure the shift in the steady-state inactivation curve in the presence of the compound.
-
Construct concentration-response curves to determine the IC50 for tonic and use-dependent block.
Quantitative Data Summary
The following table summarizes key kinetic parameters for the N-demethylation of (S)-mephenytoin, providing an insight into the enzymatic processes that could be analogous for the (R)-enantiomer.
| Enzyme/System | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Human Liver Microsomes (High-affinity) | (S)-Mephenytoin | 174.1 | 170.5 | [14] |
| Human Liver Microsomes (Low-affinity) | (S)-Mephenytoin | 1911 | 3984 | [14] |
| Recombinant CYP2C9 | (S)-Mephenytoin | 150 ± 42 | N/A | [14] |
Conclusion
The mechanism of action of (R)-mephenytoin is intrinsically linked to its stereoselective metabolism. The N-demethylation of (R)-mephenytoin to its pharmacologically active metabolite, nirvanol, is the rate-limiting step for its primary therapeutic effect. Both the parent enantiomer and its metabolite are believed to exert their anticonvulsant effects through the state- and use-dependent blockade of voltage-gated sodium channels. A thorough understanding of these metabolic and pharmacodynamic pathways is essential for the rational design and development of novel antiepileptic drugs with improved efficacy and safety profiles. Further research is warranted to fully elucidate the stereospecific interactions of mephenytoin's enantiomers and their metabolites with specific sodium channel isoforms.
References
-
Kupferberg HJ, Yonekawa W. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metab Dispos. 1975 Jan-Feb;3(1):26-9. [Link]
-
DeLozier T, Ferguson R, Gidal B, et al. Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6. Drug Metab Dispos. 1998 Aug;26(8):759-63. [Link]
-
Wikipedia. Nirvanol. [Link]
-
Ochoa Gautier, J., & Catterall, W. A. (2021). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 153(10), e202012753. [Link]
-
Deranged Physiology. Phenytoin. [Link]
-
Daniel HI, Edeki TI. Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacol Bull. 1996;32(2):219-30. [Link]
-
Küpfer A, Preisig R. Mephenytoin metabolism in vitro by human liver. Naunyn Schmiedebergs Arch Pharmacol. 1983 Jul;323(3):211-6. [Link]
-
Sankar R, Weaver DF. Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy. Practical Neurology. [Link]
-
Crumb, W. J., Jr, & Vicente, J. (2020). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Journal of cardiovascular electrophysiology, 31(12), 3359–3371. [Link]
-
Yamaoka, K., & Honjo, H. (2021). Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs Lamotrigine and Lacosamide. Medicina (Kaunas, Lithuania), 57(9), 920. [Link]
-
Tanaka, K., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical & pharmaceutical bulletin, 69(4), 386–390. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Wikipedia. Hydantoin. [Link]
-
Butler TC. N-methylated derivatives of barbituric acid, hydantoin and oxazolidinedione used in the treatment of epilepsy. Neurology. 1958 Apr;8 Suppl 1:106-12. [Link]
-
CVPharmacology. Class I Antiarrhythmics (Sodium-Channel Blockers). [Link]
-
Al-Shorbagy, M. Y., & El-Shishtawy, R. M. (2016). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 6(4), 1-12. [Link]
-
Admescope. Services for in vitro Metabolism research. [Link]
-
Bosilkovska, M., et al. (2015). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British journal of clinical pharmacology, 80(6), 1456–1461. [Link]
-
Brown, B. S., & Strichartz, G. R. (2009). Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of phenytoin. British journal of pharmacology, 156(4), 657–668. [Link]
-
Starmer, C. F., & Grant, A. O. (1991). Proarrhythmic response to sodium channel blockade. Theoretical model and numerical experiments. Circulation, 84(4), 1785–1796. [Link]
-
PubChem. Mephenytoin. [Link]
-
Almotrefi, A. A., & Dzimiri, N. (1991). Stereospecific interaction of tocainide with the cardiac sodium channel. British journal of pharmacology, 104(1), 130–134. [Link]
-
Wikipedia. Mephenytoin. [Link]
-
Crish, S. D., & Calkins, D. J. (2011). Neuroprotection by sodium channel blockade with phenytoin in an experimental model of glaucoma. Investigative ophthalmology & visual science, 52(7), 4531–4539. [Link]
-
Uebachs, M., et al. (2010). Determinants of stereospecific binding of type I antiarrhythmic drugs to cardiac sodium channels. Molecular pharmacology, 77(4), 588–597. [Link]
-
ResearchGate. Synthesis of tritiated (S)-mephenytoin. NIS, N-iodosuccinimide; DMF, dimethylformamide. [Link]
-
Semantic Scholar. Reappraisal of human CYP isoforms involved in imipramine N-demethylation and 2-hydroxylation: a study using microsomes obtained from putative extensive and poor metabolizers of S-mephenytoin and eleven recombinant human CYPs. [Link]
Sources
- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Nirvanol - Wikipedia [en.wikipedia.org]
- 10. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection by sodium channel blockade with phenytoin in an experimental model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging Selective Sodium Channel Antagonists for Epilepsy [practicalneurology.com]
- 13. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A-1-Methylmephenytoin: A-Technical-Guide-to-Its-Biological-Targets
Prepared by: Gemini, Senior Application Scientist
Abstract
(R)-1-Methylmephenytoin, also known as Nirvanol, is a primary active metabolite of the anticonvulsant drug mephenytoin. While mephenytoin itself is less commonly used today, understanding the molecular targets of its long-acting, pharmacologically active metabolite remains crucial for comprehending its therapeutic and toxic effects.[1][2] This technical guide provides an in-depth analysis of the known biological targets of this compound, focusing on the experimental methodologies used for their identification and validation. The primary mechanism of action for this class of compounds involves the modulation of neuronal excitability through interaction with voltage-gated ion channels.[3][4][5] We will detail these interactions, present relevant pharmacological data, and outline the key experimental protocols essential for researchers in pharmacology and drug development.
Introduction: The Pharmacological Significance of an Active Metabolite
Mephenytoin, a hydantoin-derivative anticonvulsant, undergoes significant metabolism in the body.[1][6] One of its major metabolic pathways is N-demethylation, which produces 5-ethyl-5-phenylhydantoin, also known as Nirvanol. This metabolite, which exists as (R)- and (S)-enantiomers, is not only pharmacologically active but also possesses a significantly longer half-life (approximately 96 hours) compared to the parent drug (around 7 hours).[2] This extended half-life means that the metabolite is the primary contributor to the sustained anticonvulsant effect following mephenytoin administration.[2] Therefore, a thorough characterization of the biological targets of Nirvanol, specifically the (R)-enantiomer, is paramount for a complete understanding of mephenytoin's pharmacology.
Primary Biological Target: Voltage-Gated Sodium Channels (VGSCs)
The principal mechanism underlying the anticonvulsant activity of hydantoin drugs like mephenytoin and its predecessor, phenytoin, is the modulation of voltage-gated sodium channels (VGSCs).[3][4][7] These channels are integral to the initiation and propagation of action potentials in neurons. By targeting VGSCs, this compound effectively suppresses the high-frequency, disorganized electrical activity characteristic of seizures.[1]
Mechanism of Inhibition
This compound exhibits a state-dependent blockade of VGSCs, showing a higher affinity for the inactivated state of the channel than for the resting (closed) or open states.[7] This is a key feature of many successful anticonvulsant drugs.[4][7]
-
During Normal Firing: At normal physiological firing rates, neurons spend most of their time at a resting membrane potential, and VGSCs are predominantly in the closed state. The drug has a low affinity for this state and thus has minimal impact on normal neuronal communication.[4]
-
During Seizure Activity: Seizures are characterized by rapid, repetitive firing of neurons.[4] This high-frequency firing forces a significant population of VGSCs into the open and then the inactivated state. The drug binds preferentially to these inactivated channels, stabilizing them and prolonging the refractory period. This makes it more difficult for the neuron to fire another action potential, thereby dampening the excessive firing and halting seizure propagation.[7]
This voltage- and use-dependent mechanism allows for a targeted suppression of pathological activity while sparing normal neuronal function.[7]
Binding Site
Studies on related anticonvulsants like phenytoin and carbamazepine suggest a binding site within the inner pore of the VGSC, specifically involving the S6 transmembrane segment of domain IV (IV-S6).[4] It is highly probable that this compound shares this binding pocket. The interaction is thought to be mediated by key aromatic and polar residues within the channel pore.
Methodologies for Target Identification and Validation
The characterization of this compound's action on VGSCs relies on a suite of biophysical and pharmacological assays. The causality behind experimental choices is critical: electrophysiology directly measures the functional consequence of drug binding, while binding assays quantify the affinity of this interaction.
Experimental Workflow for Target Validation
The logical flow from hypothesis to validated target is a self-validating system, where each step provides evidence that informs the next. A typical workflow is illustrated below.
Caption: A streamlined workflow for validating an anticonvulsant's biological target.
Protocol: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard technique for directly measuring the effect of a compound on ion channel function. It provides high-resolution, real-time data on channel gating and conductance.
Objective: To characterize the voltage- and use-dependent block of VGSCs by this compound in a neuronal cell line (e.g., HEK293 cells expressing specific human NaV channel subtypes like NaV1.2).[7]
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably transfected with the desired human VGSC α-subunit. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a single cell with the recording pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol (for Tonic Block):
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state.
-
Apply a depolarizing step (e.g., to 0 mV) to elicit a sodium current.
-
Apply this compound via the perfusion system and repeat the depolarizing step to measure the reduction in current amplitude.
-
-
Voltage Protocol (for Use-Dependent Block):
-
Hold the cell at -100 mV.
-
Apply a train of short depolarizing pulses (e.g., 20 pulses to 0 mV at 10 Hz).
-
Measure the progressive decrease in current amplitude during the train, both before and after drug application. The drug will cause a more pronounced reduction with each pulse.
-
-
Data Analysis: Calculate the percentage of current inhibition to determine parameters like IC₅₀. Compare the block at different holding potentials and stimulation frequencies to quantify state dependence.
Self-Validation: The protocol includes internal controls. The baseline recording before drug application serves as the primary control. A washout step, where the drug is removed, should show a reversal of the effect, confirming the compound's specific action.
Signaling Pathways and Downstream Effects
The interaction of this compound with VGSCs does not trigger a complex signaling cascade in the traditional sense. Instead, it causes a direct biophysical effect: the inhibition of ion flux. This primary action leads to crucial downstream consequences for neuronal function.
Sources
- 1. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An epilepsy mutation in the beta1 subunit of the voltage-gated sodium channel results in reduced channel sensitivity to phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of active metabolites of anticonvulsant drugs. A review of their pharmacokinetic and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of (R)-1-Methylmephenytoin: A Safer Chiral Anticonvulsant Candidate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the scientific rationale and developmental framework for (R)-1-Methylmephenytoin, the (R)-enantiomer of the hydantoin anticonvulsant mephenytoin. Historically, racemic mephenytoin demonstrated therapeutic efficacy but was hampered by significant toxicity, leading to its limited clinical use. This guide posits that the adverse effects are stereoselectively associated with the (S)-enantiomer, primarily due to its metabolism by the polymorphic enzyme CYP2C19, which generates a reactive arene oxide intermediate. In contrast, this compound is metabolized via N-demethylation to the pharmacologically active R-normephenytoin, a pathway that circumvents the formation of toxic metabolites. Herein, we provide a comprehensive overview of the enantioselective synthesis, proposed mechanisms of action, and a roadmap for the preclinical evaluation of this compound as a potentially safer and more effective therapeutic agent for epilepsy. Detailed experimental protocols for critical in vitro and in vivo assays are provided to facilitate further investigation into this promising compound.
Introduction: The Rationale for Developing this compound
Mephenytoin, a hydantoin derivative, has been utilized for the management of refractory partial epilepsy.[1] However, its clinical application has been significantly restricted due to a high incidence of adverse drug reactions, including blood dyscrasias.[1] Mephenytoin is administered as a racemic mixture of two enantiomers: this compound and (S)-1-Methylmephenytoin. A substantial body of evidence now indicates that the therapeutic and toxicological profiles of these enantiomers are distinct, a consequence of their differential metabolism.[2]
The (S)-enantiomer is primarily metabolized via 4'-hydroxylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2C19.[2] This metabolic pathway is known to proceed through a highly reactive arene oxide intermediate, which is implicated in the idiosyncratic toxicity associated with mephenytoin.[3] Furthermore, the gene encoding CYP2C19 is polymorphic in the human population, leading to significant inter-individual variability in the metabolism of (S)-mephenytoin and a corresponding unpredictability in drug exposure and toxicity.[2]
Conversely, the (R)-enantiomer, this compound, is predominantly metabolized through N-demethylation to form 5-ethyl-5-phenylhydantoin, also known as normephenytoin or nirvanol.[3] This active metabolite is believed to be responsible for a significant portion of the anticonvulsant effect of mephenytoin.[4][5] Crucially, this metabolic pathway does not involve the formation of a toxic arene oxide intermediate.[3] This stereoselective metabolism forms the cornerstone of the hypothesis that this compound represents a safer therapeutic entity, retaining the anticonvulsant properties of the racemic mixture while minimizing the risk of severe adverse effects.
This guide will provide a detailed exploration of the potential of this compound as a therapeutic agent, covering its synthesis, mechanism of action, and a comprehensive strategy for its preclinical evaluation.
Enantioselective Synthesis and Chiral Separation of this compound
The successful development of this compound as a therapeutic agent is contingent upon the availability of robust and scalable methods for its enantioselective synthesis or the efficient resolution of the racemic mixture.
Enantioselective Synthesis
While a specific, detailed protocol for the direct enantioselective synthesis of this compound is not extensively documented in publicly available literature, established methods for the synthesis of chiral hydantoins can be adapted. One promising approach involves the use of enantiomerically pure α-amino acids as starting materials. The Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate, can be employed to generate the hydantoin ring system with retention of stereochemistry.[6] For the synthesis of this compound, an N-methylated (R)-α-ethyl-α-phenylglycine would be the ideal starting material.
A generalized synthetic scheme is presented below:
Figure 1. Proposed synthetic pathway for this compound.
Chiral Separation of Racemic Mephenytoin
An alternative and often more practical approach for obtaining enantiomerically pure this compound is the resolution of the racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a well-established and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation of Mephenytoin Enantiomers
Objective: To separate and isolate the (R)- and (S)-enantiomers of mephenytoin from a racemic mixture.
Materials:
-
Racemic mephenytoin standard
-
HPLC-grade acetonitrile and water
-
Glacial acetic acid
-
Triethylamine
-
Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 14:86 v/v) containing 0.1% glacial acetic acid and 0.2% triethylamine.[7] The exact ratio may require optimization depending on the specific column used.
-
Sample Preparation: Dissolve the racemic mephenytoin in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.9 mL/min).[7]
-
Inject the prepared sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a wavelength of 207 nm.[7]
-
The two enantiomers should elute as distinct peaks. The elution order will depend on the specific chiral stationary phase used.
-
-
Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.
-
Purity Analysis: Analyze the collected fractions by HPLC to confirm the enantiomeric purity of the isolated (R)- and (S)-1-Methylmephenytoin.
Proposed Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for hydantoin anticonvulsants, such as phenytoin, is the modulation of voltage-gated sodium channels.[8] It is highly probable that this compound and its active metabolite, R-normephenytoin, share this mechanism.
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit high-frequency, sustained firing. Hydantoins are thought to selectively bind to the inactivated state of the sodium channel.[9] This binding stabilizes the inactivated state, making it more difficult for the channel to return to the resting state and subsequently open in response to depolarization. This use-dependent and voltage-dependent blockade of sodium channels effectively dampens the excessive neuronal firing characteristic of seizures, while having minimal impact on normal, low-frequency neuronal activity.
Figure 2. Proposed mechanism of action of this compound.
Preclinical Evaluation Strategy
A rigorous preclinical evaluation is essential to establish the therapeutic potential and safety profile of this compound. This should involve a combination of in vitro and in vivo studies.
In Vitro Evaluation
4.1.1. Sodium Channel Blocking Activity
The direct effect of this compound on voltage-gated sodium channels should be quantified using whole-cell patch-clamp electrophysiology.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
Objective: To characterize the effects of this compound on voltage-gated sodium currents in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier, digitizer, and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal recording solutions
-
This compound stock solution
-
Tetrodotoxin (TTX) for sodium channel confirmation
Procedure:
-
Cell Preparation: Plate neurons on coverslips suitable for recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[10]
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) to record sodium currents.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Perfuse the external solution containing various concentrations of this compound onto the cell.
-
Record the sodium currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium currents before and after drug application.
-
Construct a concentration-response curve to determine the IC50 value for sodium channel blockade.
-
Investigate the use- and voltage-dependence of the block by applying repetitive depolarizing pulses at different frequencies and from different holding potentials.
-
4.1.2. Neurotoxicity Assessment
The potential for this compound to induce neuronal cell death should be assessed in vitro and compared to its (S)-enantiomer and the racemic mixture.
In Vivo Evaluation
4.2.1. Anticonvulsant Efficacy
The anticonvulsant activity of this compound should be evaluated in well-established rodent models of epilepsy.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of this compound to prevent the spread of seizures.
Materials:
-
Male mice or rats
-
Electroshock apparatus with corneal electrodes
-
This compound formulation for administration (e.g., intraperitoneal injection)
-
Vehicle control
Procedure:
-
Animal Dosing: Administer this compound at various doses to different groups of animals. Include a vehicle control group.
-
Seizure Induction: At the time of peak drug effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 60 Hz, 0.2 s) via corneal electrodes.[11]
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.[11]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50).
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
Objective: To evaluate the ability of this compound to increase the seizure threshold.
Materials:
-
Male mice or rats
-
Pentylenetetrazole (PTZ) solution
-
This compound formulation for administration
-
Vehicle control
Procedure:
-
Animal Dosing: Administer this compound at various doses to different groups of animals, including a vehicle control group.
-
PTZ Administration: At the time of peak drug effect, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous for mice).[12]
-
Observation: Observe the animals for a defined period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale). Protection is often defined as the absence of clonic seizures.[12]
-
Data Analysis: Determine the ED50 for protection against PTZ-induced seizures.
4.2.2. Neurotoxicity and Side Effect Profile
The potential for this compound to cause acute neurological deficits should be assessed using tests such as the rotarod test for motor coordination.
Data Presentation and Interpretation
To facilitate a clear comparison of the therapeutic potential of this compound, all quantitative data should be summarized in tabular format.
Table 1: Comparative Preclinical Profile of Mephenytoin Enantiomers and Metabolite
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | In Vitro Sodium Channel IC50 (µM) | Neurotoxicity TD50 (mg/kg) | Protective Index (TD50/ED50) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| (S)-1-Methylmephenytoin | To be determined | To be determined | To be determined | To be determined | To be determined |
| Racemic Mephenytoin | Literature value | Literature value | Literature value | Literature value | Literature value |
| R-Normephenytoin | Literature value | Literature value | Literature value | Literature value | Literature value |
Conclusion and Future Directions
The existing evidence strongly supports the hypothesis that this compound holds significant promise as a safer anticonvulsant drug compared to the racemic mixture. Its metabolic profile, which avoids the formation of toxic arene oxide intermediates, is a key advantage. The proposed preclinical development plan outlined in this guide provides a clear and scientifically rigorous path to validating its therapeutic potential.
Future research should focus on:
-
The enantioselective synthesis of this compound to ensure a pure and well-characterized drug substance.
-
A comprehensive evaluation of its anticonvulsant efficacy in a broader range of seizure models, including models of chronic epilepsy.
-
A thorough investigation of its safety and toxicological profile, including long-term studies.
-
Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion profile.
Successful completion of these studies will provide the necessary foundation for advancing this compound into clinical development as a novel and potentially superior treatment for epilepsy.
References
-
Sybilska, D., Żukowski, J., & Bojarski, J. (n.d.). Resolution of Mephenytoin and Some Chiral Barbiturates into Enantiomers by Reversed Phase High Performance Liquid Chromatography via β-Cyclodextrin Inclusion Complexes. Taylor & Francis Online. Retrieved from [Link]
- Yao, T. W., Zeng, S., & Chen, Y. Z. (1998). Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography. Zhongguo Yao Li Xue Bao, 19(6), 548–550.
- Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. The Journal of organic chemistry, 71(4), 1750–1753.
-
AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
- Wells, P. G., Zubovits, J. T., Wong, D. T., Molinaro, L. L., & Ali, S. (1989). Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol. The Journal of pharmacology and experimental therapeutics, 250(3), 1105–1112.
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Retrieved from [Link]
- Kuo, C. C., & Bean, B. P. (1994). Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons. Molecular pharmacology, 46(4), 716–725.
-
National Center for Biotechnology Information. (n.d.). Mephenytoin. PubChem. Retrieved from [Link]
- Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 78(4), 631–638.
- Tiong, H. Y., & Tan, T. T. Y. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Oriental Journal of Chemistry, 37(1), 240-244.
-
National Center for Biotechnology Information. (n.d.). Mephenytoin. PubChem. Retrieved from [Link]
- Wells, P. G., Zubovits, J. T., Wong, D. T., Molinaro, L. L., & Ali, S. (1989). Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol. The Journal of pharmacology and experimental therapeutics, 250(3), 1105–1112.
- Jacqz-Aigrain, E., & Anderson, B. J. (1999). Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients. European journal of clinical pharmacology, 55(7), 523–527.
- Jacqz-Aigrain, E., & Anderson, B. J. (1999). Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients. European journal of clinical pharmacology, 55(7), 523–527.
- Troupin, A. S., Ojemann, L. M., & Dodrill, C. B. (1976). Mephenytoin: a reappraisal. Epilepsia, 17(4), 403–414.
- Yao, T. W., Zeng, S., & Chen, Y. Z. (1998). Chromatographic optimization of chiral separation of mephenytoin in urine using simplex method. Chinese Journal of Modern Applied Pharmacy, 15(2), 37-39.
- Troupin, A. S., Ojemann, L. M., & Dodrill, C. B. (1976). Clinical pharmacology of mephenytoin and ethotoin. Annals of neurology, 6(5), 410–414.
- Yasumori, T., Chen, L., Nagata, K., Yamazoe, Y., & Kato, R. (1993). Species differences in stereoselective metabolism of mephenytoin by cytochrome P450 (CYP2C and CYP3A). The Journal of pharmacology and experimental therapeutics, 264(1), 89–94.
- Zolkowska, D., Wu, C. Y., & Rogawski, M. A. (2019). Anticonvulsant Potencies of the Enantiomers of the Neurosteroids Androsterone and Etiocholanolone Exceed those of the Natural Forms. The Journal of pharmacology and experimental therapeutics, 371(2), 494–500.
- Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology bulletin, 32(2), 219–230.
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society reviews, 37(12), 2593–2608.
- Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 78(4), 631–638.
- Vilella, L., et al. (2009). Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine. British journal of pharmacology, 158(6), 1564–1575.
- Stella, V. J., & Gish, B. G. (1980). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of pharmaceutical sciences, 69(1), 29–32.
- Holland, M. G., & Adams, J. M. (2000). Mephenytoin overdose--phenytoin poisoning incognito? Case report and mephenytoin/phenytoin comparison. Journal of toxicology. Clinical toxicology, 38(7), 781–785.
- de Curtis, M., & Gnatkovsky, V. (2017). A comparison of anticonvulsant efficacy and action mechanism of Mannitol vs Phenytoin in adult rat neocortical slices. IBRO reports, 3, 55–64.
- Kolev, T., Stoyanov, S., & Stoyanova, R. (2024).
- National Center for Biotechnology Information. (2023). Phenytoin. In StatPearls.
- Löscher, W., & Schmidt, D. (1994).
- Lee, S. Y., & Lee, K. (2017). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic letters, 19(21), 5888–5891.
- Butler, T. C., & Waddell, W. J. (1954). A pharmacological comparison of the optical isomers of 5-ethyl-5-phenyl hydantoin (nirvanol) and of 3-methyl-5-ethyl-5-phenyl hydantoin (mesantoin). The Journal of pharmacology and experimental therapeutics, 110(1), 120–125.
Sources
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 5. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols for High-Purity (R)-1-Methylmephenytoin
Prepared by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement, handling, quality control, and application of high-purity (R)-1-Methylmephenytoin. The protocols and insights are designed to ensure experimental success through scientific rigor and a deep understanding of the compound's characteristics.
Introduction to this compound
This compound, with the CAS number 201606-44-2, is the R-enantiomer of 1-Methylmephenytoin. It is a derivative of mephenytoin, a hydantoin-class anticonvulsant. As an isolated stereoisomer, this compound is of significant interest in pharmacological and neurological research, particularly for studies requiring precise receptor interaction and metabolic pathway analysis, where stereochemistry plays a critical role. The purity of such a compound is paramount, as trace impurities of the S-enantiomer or other related substances could confound experimental results.
Commercial Sourcing and Specifications
Procuring high-purity this compound is the foundational step for any valid research. It is crucial to source from reputable suppliers who provide comprehensive analytical documentation. Below is a summary of representative suppliers and typical product specifications.
| Supplier | Product Name/Synonym | CAS Number | Typical Purity | Provided Documentation |
| Pharmaffiliates | This compound | 201606-44-2 | ≥98% (by HPLC) | Certificate of Analysis (CoA), MSDS[1] |
| ChemicalBook | (R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione | 201606-44-2 | Varies by listing | MSDS, Basic Properties[2] |
Researcher's Checklist for Procurement:
-
Request a Lot-Specific Certificate of Analysis (CoA): Do not rely on generic online specifications. A CoA provides critical data on purity, identity (e.g., via NMR, MS), and levels of residual solvents or impurities for the specific batch you are purchasing.[3]
-
Verify Enantiomeric Purity: For stereospecific research, ensure the supplier provides data on enantiomeric excess (e.e.), typically determined by chiral chromatography.
-
Assess Supplier Reputation: Choose suppliers with a track record in producing high-purity reference standards and research chemicals.
Compound Handling and Storage
Proper handling and storage are essential to maintain the integrity and stability of this compound.
3.1. Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [2] |
| Molecular Weight | 232.28 g/mol | [1][2] |
| Appearance | White Solid | [1] |
| Melting Point | 89-90°C | [2] |
| Storage Temperature | 2-8°C (Refrigerator) | [1][2] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, Methanol | [2] |
3.2. Storage Protocol
-
Upon Receipt: Log the compound in your laboratory inventory system, noting the supplier, lot number, and date of arrival.
-
Short-Term Storage: Store the compound in its original, tightly sealed container in a refrigerator at 2-8°C.[1] The use of a desiccator within the refrigerator is recommended to protect against moisture.
-
Long-Term Storage: For extended storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Solution Preparation: Prepare stock solutions in an appropriate solvent (e.g., DMSO for biological assays, methanol for analytical work).[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C.
Quality Control and Analytical Protocols
Independent verification of purity is a hallmark of rigorous scientific practice.[5][6] The following workflow outlines the necessary steps for in-house quality assurance.
Workflow for Incoming Compound QC
Caption: Quality control workflow for incoming this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound. The causality behind this choice is that HPLC is a robust, quantitative technique ideal for separating the main compound from potential impurities.[7]
A. Materials and Reagents
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
B. Instrument and Conditions
-
HPLC System: With UV-Vis detector
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
C. Step-by-Step Procedure
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of 50:50 ACN:Water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a solvent blank (50:50 ACN:Water) to ensure no system contamination.
-
Sample Injection: Inject the prepared sample solution.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area_MainPeak / Area_Total) * 100
-
Trustworthiness Check: The system is validated by the stable baseline and the clean blank run. The method's reliability rests on the clear separation of the main analyte peak from any impurity peaks.
Application Notes and Experimental Protocols
This compound is valuable for investigating neuronal excitability, ion channel modulation, and blood-brain barrier transport. The following protocols provide frameworks for its in vitro characterization.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Rationale: Before conducting functional assays, it is crucial to determine the concentration range at which the compound is not cytotoxic, ensuring that observed functional effects are not artifacts of cell death.[8][9] The MTT assay measures metabolic activity, a proxy for cell viability.
A. Materials
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
B. Step-by-Step Procedure
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium, ranging from 1 µM to 500 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.[8]
-
Cell Treatment: Replace the medium in each well with 100 µL of the medium containing the different compound concentrations. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Workflow for In Vitro Assay
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 201606-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. methanol.org [methanol.org]
- 5. scribd.com [scribd.com]
- 6. Quality control - Food & Feed Analysis [food.r-biopharm.com]
- 7. food.r-biopharm.com [food.r-biopharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
Formulation of (R)-1-Methylmephenytoin for Preclinical In Vivo Administration
An Application Guide for Researchers
Abstract
This application note provides a detailed guide for the formulation of (R)-1-Methylmephenytoin, a pharmacologically relevant hydantoin derivative, for in vivo administration in preclinical research settings. Due to its poor aqueous solubility, specialized formulation strategies are required to ensure accurate dosing, bioavailability, and minimize vehicle-induced artifacts in animal models. This document outlines two primary protocols: a co-solvent system for parenteral (intraperitoneal) administration and a micronized suspension for oral gavage. The scientific rationale behind vehicle selection, step-by-step preparation methods, quality control assays, and considerations for in vivo studies are discussed to provide researchers with a robust framework for their experimental design.
Introduction and Physicochemical Characterization
This compound, the R-enantiomer of a mephenytoin metabolite, is a compound of interest in anticonvulsant research. A significant hurdle in its preclinical evaluation is its limited solubility in aqueous media, a common challenge for many hydantoin derivatives.[1] Effective in vivo studies hinge on the development of a formulation that delivers the compound in a stable, homogenous, and bioavailable form. An inappropriate vehicle can lead to inaccurate dosing, precipitation at the injection site, poor absorption, and confounding toxicological effects.[2][3]
The initial step in any formulation strategy is to understand the compound's fundamental physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione | [4][5] |
| CAS Number | 201606-44-2 | [4][5] |
| Molecular Formula | C13H16N2O2 | [4] |
| Molecular Weight | 232.28 g/mol | [4][5] |
| Appearance | White Solid | [5] |
| Melting Point | 89-90°C | [4] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, Methanol | [4] |
| Storage | 2-8°C Refrigerator | [4][5] |
The slight solubility in organic solvents and implied poor aqueous solubility necessitate strategies beyond simple saline dissolution.[4] The stability of the hydantoin ring's diketo tautomer is generally high in solution, suggesting good intrinsic chemical stability under typical formulation conditions.[6][7]
Formulation Development Strategy
The selection of a formulation approach is dictated by the intended route of administration and the compound's properties. For this compound, we must overcome its lipophilic nature. The following diagram illustrates the decision-making process for selecting a suitable formulation.
Caption: Formulation selection workflow for this compound.
Based on this workflow, two common and practical approaches are detailed below: a co-solvent vehicle for intraperitoneal (IP) injection and a suspension for oral (PO) administration. IP administration is often used for initial efficacy screening in rodent models, while PO administration is crucial for evaluating oral bioavailability and clinical relevance.
Experimental Protocols
Protocol 1: Co-solvent Formulation for Parenteral (IP) Administration
This protocol is designed to create a clear solution for systemic administration. The rationale is to use a minimal amount of a water-miscible organic solvent to dissolve the compound, which is then diluted in a vehicle that is well-tolerated in vivo.[8] A common vehicle is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG-400), and saline.
Causality Behind Choices:
-
DMSO: An excellent solubilizing agent for many poorly soluble compounds.[9] Its concentration must be minimized (typically <10% of the final volume) to avoid inflammatory responses and potential neurotoxicity.[2]
-
PEG-400: A non-toxic, water-miscible polymer that helps maintain the drug in solution upon dilution with the aqueous component and improves overall tolerability.[9]
-
Saline (0.9% NaCl): Used as the final diluent to make the formulation isotonic and reduce tissue irritation at the injection site.[9]
Materials and Equipment:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 400 (PEG-400), USP grade
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
Sterile, conical centrifuge tubes (e.g., 15 mL)
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
-
Sterile syringe filters (0.22 µm, PVDF or PTFE compatible with DMSO)
Step-by-Step Methodology:
-
Calculate Required Amounts:
-
Goal: Prepare 10 mL of a 5 mg/mL solution.
-
Drug: 10 mL * 5 mg/mL = 50 mg of this compound.
-
Vehicle Composition (example): 10% DMSO / 40% PEG-400 / 50% Saline (v/v/v).
-
DMSO: 10% of 10 mL = 1.0 mL
-
PEG-400: 40% of 10 mL = 4.0 mL
-
Saline: 50% of 10 mL = 5.0 mL
-
-
-
Dissolution:
-
Accurately weigh 50 mg of this compound into a sterile 15 mL conical tube.
-
Add 1.0 mL of DMSO to the tube.
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
-
Addition of Co-solvent:
-
Add 4.0 mL of PEG-400 to the DMSO-drug solution.
-
Vortex for 1 minute until the solution is homogenous.
-
-
Aqueous Dilution:
-
Slowly add the 5.0 mL of sterile saline to the organic phase while vortexing. This dropwise addition with continuous mixing is critical to prevent precipitation of the drug.
-
Continue vortexing for an additional 1-2 minutes.
-
-
Final Quality Control & Sterilization:
-
Visually inspect the final formulation. It must be a clear, colorless solution free of any particulates or cloudiness. If precipitation occurs, the formulation is not viable and the solvent ratios may need to be adjusted (e.g., increasing the PEG-400 percentage).
-
For sterile administration, filter the final solution through a 0.22 µm syringe filter into a sterile vial. Ensure the filter material is compatible with DMSO.
-
Store at 2-8°C and use within 24-48 hours, as the long-term stability of this formulation is unknown. Always warm to room temperature and vortex before use.
-
Protocol 2: Aqueous Suspension for Oral (PO) Administration
For oral administration, particularly for dose-ranging or chronic studies, a suspension is often preferable to a co-solvent system to avoid potential long-term toxicity from the organic solvents. This involves suspending fine particles of the drug in an aqueous vehicle containing a suspending agent.
Causality Behind Choices:
-
Micronization (Optional but Recommended): Reducing the particle size of the drug powder increases its surface area, which can improve the dissolution rate in the gastrointestinal tract and enhance bioavailability.[8]
-
Wetting Agent (e.g., Tween 80): A surfactant is used to decrease the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing for uniform dispersion.[8]
-
Suspending Agent (e.g., Carboxymethylcellulose): A viscosity-enhancing agent that slows down the sedimentation of drug particles, ensuring dose uniformity. A 0.5% solution of Sodium Carboxymethylcellulose (Na-CMC) is commonly used.[2][8]
Materials and Equipment:
-
This compound powder (micronized, if possible)
-
Sodium Carboxymethylcellulose (Na-CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Purified Water
-
Glass mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Step-by-Step Methodology:
-
Prepare the Vehicle (0.5% Na-CMC with 0.1% Tween 80):
-
Goal: Prepare 50 mL of vehicle.
-
Heat ~40 mL of purified water to ~60-70°C.
-
Slowly sprinkle 0.25 g (0.5%) of Na-CMC onto the surface of the hot water while stirring vigorously with a magnetic stirrer. This prevents clumping.
-
Continue stirring until the Na-CMC is fully hydrated and the solution is clear (it will be viscous).
-
Allow the solution to cool to room temperature.
-
Add 50 µL (0.1%) of Tween 80 and stir to combine.
-
Add purified water to bring the final volume to 50 mL.
-
-
Calculate Required Amounts:
-
Goal: Prepare 20 mL of a 10 mg/mL suspension.
-
Drug: 20 mL * 10 mg/mL = 200 mg of this compound.
-
-
Preparation of the Suspension:
-
Accurately weigh 200 mg of this compound powder and place it in a glass mortar.
-
Add a small amount of the prepared vehicle (~0.5 mL) to the powder.
-
Triturate with the pestle to form a smooth, uniform paste. This "wetting" step is crucial for preventing particle aggregation.[8]
-
Gradually add the remaining vehicle in small portions while continuously triturating to ensure the paste is smoothly diluted.
-
Transfer the contents to a graduated cylinder or beaker and use additional vehicle to rinse the mortar and pestle, ensuring a complete transfer of the drug.
-
Bring the final volume to 20 mL with the vehicle.
-
-
Final Quality Control & Homogenization:
-
Transfer the suspension to a vial containing a small magnetic stir bar.
-
Stir on a magnetic plate for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension. It should be opaque and uniform, with no large clumps or visible dry powder.
-
Store at 2-8°C. Crucially, this formulation must be stirred continuously (e.g., on a stir plate) before and during dose withdrawal to ensure each dose is uniform.
-
Quality Control and In Vivo Administration
Rigorous quality control and careful administration are paramount for the validity of in vivo data.
Table 2: Quality Control Checks for Formulations
| Parameter | Specification (Protocol 1: Co-solvent) | Specification (Protocol 2: Suspension) | Rationale |
| Visual Appearance | Clear, particle-free solution | Homogenous, opaque suspension | Ensures drug is dissolved or uniformly suspended, preventing inaccurate dosing. |
| pH | Measure and record (likely neutral to slightly acidic) | Measure and record (likely near neutral) | Important for stability and physiological compatibility.[3] |
| Dose Uniformity | N/A (Solution) | Must be continuously stirred before and during dosing | Prevents settling and ensures each animal receives the correct dose. |
| Stability | Use within 24-48 hours unless stability is proven | Prepare fresh or prove stability; check for re-suspendability | Ensures drug has not degraded or precipitated over the course of the experiment.[3][8] |
The following workflow outlines the process from formulation to data interpretation.
Caption: General workflow for in vivo studies.
Key Considerations for Administration:
-
Vehicle Control Group: Always include a group of animals that receives the vehicle only (without the active drug).[2] This is essential to differentiate the pharmacological effects of this compound from any potential effects of the formulation itself.
-
Dose Volume: For mice and rats, typical administration volumes are 5-10 mL/kg for both IP and PO routes.[2] The concentration of the formulation should be adjusted to achieve the desired mg/kg dose within this volume range.
-
Animal Models: The choice of animal model will depend on the research question. Common models for screening anticonvulsants include the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.[10][11]
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the use of a carefully designed and validated formulation. Due to its poor aqueous solubility, simple aqueous solutions are not feasible. The co-solvent and suspension protocols provided in this note offer robust, well-justified methods for preparing this compound for parenteral and oral administration. Researchers must perform rigorous quality control on each batch and always include a vehicle-only control group to ensure the generation of reliable and interpretable preclinical data.
References
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? [Online discussion forum]. Available: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2008). Formulation and in vitro and in vivo characterization of a phenytoin self-emulsifying drug delivery system (SEDDS). PubMed, 20(6), 653-658. Available: [Link]
-
Faris, H., & Safi, Z. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Oriental Journal of Chemistry, 30(3), 1045-1054. Available: [Link]
-
Chakrabarti, S., Belpaire, F., & Moerman, E. (1980). Effect of formulation on dissolution and bioavailability of phenytoin tablets. Pharmazie, 35(10), 627-9. Available: [Link]
-
Miyazaki, S., et al. (1981). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed, 29(4), 575-83. Available: [Link]
-
Kumar, S., & Bhargava, D. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 3(6), 442-451. Available: [Link]
-
Gallo, J. M., et al. (1988). Preparation of Gelatin: Phenytoin Sodium Microspheres: An IN VITRO and IN VIVO Evaluation. Drug Development and Industrial Pharmacy, 16(6), 925-939. Available: [Link]
-
Pereira, F. C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. EC Pharmacology and Toxicology, 6(4), 252-263. Available: [Link]
-
Ghosal, S. K., & Gunda, S. (2018). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 57(5), 451-464. Available: [Link]
- Shah, S. M., & Hulse, J. D. (1991). Formulations of phenytoin sodium for intravenous administration. Google Patents.
-
ResearchGate. (2014). (PDF) Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. ResearchGate. Available: [Link]
-
Agrawal, S., et al. (2019). Synthesis and Formulation Development of Phenytoin by Inclusion Complexation. Indian Journal of Pharmaceutical Sciences, 81(5), 884-892. Available: [Link]
-
De Marco, R., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14194-14206. Available: [Link]
-
Slideshare. (n.d.). Animal models for screening of antiepileptic drugs. Slideshare. Available: [Link]
-
Kulkarni, S. K. (1996). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Experimental Biology, 34(1), 37-43. Available: [Link]
-
Tsumoto, K., et al. (2019). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. Industrial & Engineering Chemistry Research, 58(35), 15837-15845. Available: [Link]
-
Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmacy and Health, 3(1), 148-162. Available: [Link]
-
DocsDrive. (n.d.). Animal Models for Pre-Clinical Antiepileptic Drug Research. DocsDrive. Available: [Link]
-
MSD Veterinary Manual. (n.d.). Anticonvulsants for Treatment of Animals. MSD Veterinary Manual. Available: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 201606-44-2| Chemical Name : this compound. Pharmaffiliates. Available: [Link]
Sources
- 1. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 201606-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpp.com [ijpp.com]
- 11. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Troubleshooting & Optimization
Technical Support Center: (R)-1-Methylmephenytoin Solubility Enhancement
Welcome to the technical support center for (R)-1-Methylmephenytoin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the physicochemical reasons for its low solubility and provide a series of troubleshooting guides and FAQs to systematically improve its dissolution in aqueous buffers for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that limit its aqueous solubility?
A1: Understanding the inherent properties of this compound is the first step in troubleshooting solubility issues. The parent compound, Mephenytoin, is classified as practically insoluble in water[1]. This is due to a combination of its molecular structure, which features a non-polar phenyl and ethyl group, and its crystalline nature. While data for the specific this compound enantiomer is limited, we can infer its properties from the closely related (S)-Mephenytoin and the racemic mixture.
Key properties influencing solubility are summarized below:
| Property | Value / Description | Implication for Aqueous Solubility | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | - | [2][3] |
| Molecular Weight | 232.28 g/mol | Moderate molecular weight, less of a factor than others. | [2][3] |
| LogP | 1.69 (for Mephenytoin) | A positive LogP indicates higher lipophilicity than hydrophilicity, predicting poor water solubility. | [1] |
| pKa | 8.51 (for Mephenytoin) | The hydantoin ring has a weakly acidic proton. At pH values well below the pKa, the molecule is in its neutral, less soluble form. Ionization above the pKa will increase solubility. | [1] |
| Aqueous Solubility | Sparingly soluble / Practically insoluble. | Direct dissolution in aqueous buffers will likely result in very low concentrations (e.g., ~0.5 mg/mL in a 1:1 DMSO:PBS solution)[4][5]. | [1][4][5] |
| Form | Crystalline Solid | The energy required to break the crystal lattice for dissolution contributes to low solubility. | [2][4] |
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides a logical workflow for systematically addressing solubility challenges. We recommend starting with pH adjustment and progressing to more complex systems as required by your experimental concentration needs and constraints.
Q2: How can I use pH to improve the solubility of this compound?
A2: Adjusting the pH is the most straightforward method for ionizable compounds. Mephenytoin is a weak acid with a pKa of 8.51, meaning it will donate a proton to become a negatively charged, more water-soluble anion at pH values above its pKa.[1] According to the Henderson-Hasselbalch equation, the molecule will be >90% ionized at a pH of 9.5 and >99% ionized at a pH of 10.5. The solubility of salts formed from anions of weak acids increases as pH is raised.[6][7]
Causality: At higher pH, the equilibrium HA ⇌ H⁺ + A⁻ (where HA is the neutral Mephenytoin and A⁻ is the ionized form) shifts to the right. The resulting anionic salt has much stronger ion-dipole interactions with water compared to the neutral form, leading to a significant increase in solubility.[8][9]
-
Prepare Buffers: Create a series of buffers (e.g., phosphate, borate) with pH values ranging from 7.0 to 11.0.
-
Add Excess Compound: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove an aliquot of the supernatant. Filter it through a 0.22 µm syringe filter (use a filter material compatible with your final analysis, like PVDF) to remove any remaining particulates. Dilute the filtrate in a suitable mobile phase for analysis.
-
Quantify: Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Plot: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer solution.
Expected Outcome: You should observe a sharp increase in solubility as the pH rises above 8.5.
Q3: The required pH is incompatible with my experiment. How should I approach using co-solvents?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar or poorly soluble drugs.[10][11] They work primarily by reducing the polarity of the aqueous solvent system, which lowers the interfacial tension between the hydrophobic solute and the solvent, making solvation more favorable.[12][13][14]
Causality: Water maintains a highly ordered hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents like DMSO or ethanol disrupt this water structure, creating a less polar microenvironment that can more easily accommodate the hydrophobic phenyl and ethyl moieties of this compound.[12]
-
Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices are listed below. Product data sheets for (S)-Mephenytoin already confirm its high solubility in DMSO, ethanol, and DMF.[4][5]
-
Prepare Co-solvent/Buffer Mixtures: Create a series of solutions by mixing your chosen buffer (at a fixed, physiologically relevant pH like 7.4) with increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Determine Solubility: Use the equilibrium solubility method described in A2 for each co-solvent mixture.
-
Evaluate: Determine the lowest percentage of co-solvent that achieves your target concentration. Always be mindful of the tolerance of your experimental system (e.g., cell culture) to the chosen co-solvent, as high concentrations can be toxic.
| Co-solvent | Typical Starting % (v/v) | Notes |
| DMSO | 0.1 - 5% | Excellent solubilizing power but can be toxic to cells at >0.5-1%. |
| Ethanol | 1 - 10% | Good solubilizer, generally well-tolerated at low percentages. |
| Polyethylene Glycol 400 (PEG 400) | 5 - 20% | Lower toxicity than DMSO/ethanol; often used in formulations.[13] |
| Propylene Glycol (PG) | 5 - 20% | Common pharmaceutical excipient with good safety profile.[11] |
Pro-Tip: Prepare a highly concentrated stock solution (e.g., 50-100 mM) in 100% DMSO. Then, dilute this stock serially into your aqueous buffer. This method is often sufficient for in vitro assays where the final DMSO concentration remains low (<0.5%).[4]
Q4: My experiment is sensitive to organic solvents. Are surfactants a viable alternative?
A4: Yes, surfactants are an excellent alternative. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[15] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into this hydrophobic core, effectively becoming "solubilized" within the aqueous medium.[16][17][18][19]
Causality: The non-polar regions of this compound are sequestered inside the hydrophobic micelle core, shielded from the aqueous environment. The hydrophilic outer shell of the micelle interacts favorably with water, allowing the entire drug-micelle complex to remain stably dispersed. Non-ionic surfactants like Polysorbates (Tween®) and Poloxamers are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[20]
-
Select Surfactants: Choose non-ionic surfactants like Tween® 80 or Poloxamer 188 (Pluronic® F-68).
-
Prepare Surfactant Solutions: Make a series of solutions in your desired buffer with surfactant concentrations above their known CMC (e.g., 0.05%, 0.1%, 0.5%, 1% w/v).
-
Determine Solubility: Perform the equilibrium solubility experiment as described in A2 for each surfactant solution.
-
Evaluate: Identify the lowest surfactant concentration that meets your needs while remaining compatible with your downstream application.
Q5: For an in vivo study, I need to avoid co-solvents and surfactants. Are cyclodextrins a suitable option?
A5: Absolutely. Cyclodextrins are cyclic oligosaccharides that are among the most widely used and effective tools for improving the solubility of poorly soluble drugs in pharmaceutical formulations.[21][22][23] They have a unique structure resembling a hollow, truncated cone, with a hydrophilic exterior and a hydrophobic interior cavity.[24][25]
Causality: The hydrophobic part of the guest molecule—in this case, the phenyl ring of this compound—can fit into the hydrophobic cavity of the cyclodextrin (the host). This forms a non-covalent "inclusion complex."[23][24] The exterior of the cyclodextrin is hydrophilic, so the entire drug-cyclodextrin complex is highly water-soluble.[26] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and excellent safety profiles.[22] In fact, a formulation for (S)-Mephenytoin using SBE-β-CD has been reported.[27]
-
Select Cyclodextrin: SBE-β-CD or HP-β-CD are excellent starting points.
-
Prepare CD Solution: Dissolve the cyclodextrin in your aqueous buffer to make a stock solution (e.g., 20-40% w/v).
-
Add Drug: Slowly add the powdered this compound to the cyclodextrin solution while stirring or sonicating.
-
Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Filter: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved drug and sterilize the solution for in vivo use.
-
Quantify: Confirm the final concentration of the solubilized drug using a suitable analytical method.
References
- Vertex AI Search.
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
- Vertex AI Search. Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Solubility enhancement techniques: A comprehensive review - WJBPHS.
- Vertex AI Search. Solubilization by surfactants: Significance and symbolism.
- Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search.
- Vertex AI Search. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences.
- Vertex AI Search. (S)
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls.
- Vertex AI Search. (S)
- Vertex AI Search.
- Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Vertex AI Search. Cosolvent - Wikipedia.
-
Vertex AI Search. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem - NIH. Available at: [Link].
- Vertex AI Search.
- Vertex AI Search. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH.
- Vertex AI Search. 17.5: Solubility and pH - Chemistry LibreTexts.
- Vertex AI Search. pH and Solubility - AP Chem | Fiveable.
- Vertex AI Search. (±)
- Vertex AI Search. (S)-Mephenytoin ((+) - MedchemExpress.com.
- Vertex AI Search.
- Vertex AI Search. 201606-44-2(this compound) Product Description - ChemicalBook.
- Vertex AI Search. Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts.
- Vertex AI Search. How Does pH Affect Solubility? - YouTube.
- Vertex AI Search. CAS No : 201606-44-2| Chemical Name : (R)
Sources
- 1. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 201606-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. fiveable.me [fiveable.me]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. bepls.com [bepls.com]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. brieflands.com [brieflands.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating and Overcoming Off-Target Effects of (R)-1-Methylmephenytoin
Welcome to the technical support center for researchers utilizing (R)-1-Methylmephenytoin. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the off-target effects of this compound. As a hydantoin-based small molecule, this compound holds promise in neurological research due to its expected activity as a sodium channel blocker. However, ensuring that your experimental findings are a direct result of its on-target action is paramount for the integrity and translational potential of your research. This resource will equip you with the knowledge and experimental frameworks to identify, understand, and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target and potential off-target effects of this compound?
This compound is a derivative of mephenytoin, a hydantoin-class anticonvulsant. Its primary expected on-target effect is the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2] By binding to these channels, hydantoins can stabilize their inactivated state, thereby reducing neuronal hyperexcitability.[3]
However, like many small molecules, this compound may exhibit off-target activity. While a definitive off-target profile for this specific compound is not extensively documented in publicly available literature, we can infer potential off-targets based on the known side effects of the hydantoin class of drugs and the promiscuity of similar chemical scaffolds. These potential off-target effects could include:
-
Interaction with other ion channels: Phenytoin, a related compound, has been shown to affect other ion channels, including HERG potassium channels, which could have implications for cardiac function.[4][5]
-
Modulation of neurotransmitter systems: Some anticonvulsants can influence neurotransmitter systems like GABA.[1]
-
Interaction with metabolic enzymes: Mephenytoin is metabolized by cytochrome P450 enzymes, particularly CYP2C19.[6][7] While this is a metabolic interaction, high concentrations of the compound could potentially inhibit or induce these enzymes, affecting the metabolism of other substances.
It is crucial for researchers to experimentally verify the on-target action and investigate potential off-target effects within their specific experimental system.
Q2: Why is it important to use (S)-1-Methylmephenytoin as a control in my experiments?
The use of the (S)-enantiomer of 1-Methylmephenytoin as a control is a critical experimental design element rooted in the principles of stereochemistry and pharmacology. Enantiomers are mirror-image isomers of a chiral molecule that can have distinct biological activities due to the three-dimensional nature of their interactions with chiral biological targets like proteins.[8][9]
The U.S. Food and Drug Administration (FDA) recognizes that enantiomers can differ significantly in their pharmacology, pharmacokinetics, and toxicology, and thus should be treated as separate chemical entities.[10][11] For mephenytoin, the S-enantiomer is selectively hydroxylated by CYP2C19, leading to a different metabolic pathway than the R-enantiomer.[7] This stereoselective metabolism suggests that the two enantiomers may also have different affinities for the primary target and potential off-targets.
By using (S)-1-Methylmephenytoin as a control, you can:
-
Demonstrate Stereospecificity: If the (R)-enantiomer produces a biological effect that the (S)-enantiomer does not (or does so at a significantly lower potency), it provides strong evidence that the observed effect is due to a specific interaction with a chiral target, rather than a non-specific effect of the chemical scaffold.
-
Control for Off-Target Effects: If both enantiomers produce a similar effect at similar concentrations, it may indicate an off-target effect that is not stereospecific.
Q3: What are the best cell lines to use for studying the on-target activity of this compound on sodium channels?
The choice of cell line is a critical parameter for obtaining reliable and reproducible data in ion channel research. For studying the effects of this compound on a specific sodium channel subtype, it is generally recommended to use a cell line that has low endogenous expression of other ion channels and is amenable to transfection for stable or transient expression of the target channel.
Commonly used and recommended cell lines include:
-
Human Embryonic Kidney 293 (HEK293) cells: These cells are widely used due to their high transfection efficiency, rapid growth, and low endogenous expression of most voltage-gated ion channels.[12][13] This "blank slate" characteristic makes them ideal for expressing a specific sodium channel subtype and studying its modulation by a compound without confounding effects from other channels.
-
Chinese Hamster Ovary (CHO) cells: Similar to HEK293 cells, CHO cells are another popular choice for heterologous expression of ion channels.[14][15][16] They are robust, grow well in suspension culture (which is advantageous for large-scale screening), and have a well-characterized background.
Causality behind the choice: Using these non-excitable cell lines allows for the isolated study of the compound's effect on the specific, exogenously expressed sodium channel subtype of interest. This provides a direct link between the compound's presence and the modulation of that particular channel, which is a foundational step in confirming on-target activity.
Troubleshooting Guides
Problem 1: I am observing a cellular phenotype with this compound, but I'm not sure if it's an on-target or off-target effect.
This is a common and critical challenge in pharmacology. A multi-pronged approach is necessary to deconvolve on-target from off-target effects.
CRISPR-Cas9 gene editing is a powerful tool to validate that the observed phenotype is a direct result of modulating the intended target.[17]
Experimental Rationale: By knocking out the gene encoding the specific sodium channel subunit you believe to be the target of this compound, you can test if the compound still elicits the same phenotype. If the phenotype is lost in the knockout cells, it strongly suggests that the effect is on-target.
Experimental Workflow: CRISPR-Cas9 Knockout for Target Validation
Caption: Workflow for CRISPR-Cas9 target validation of a small molecule.
Detailed Protocol: CRISPR-Cas9 Mediated Knockout for Target Validation
-
sgRNA Design:
-
Use a reputable online tool (e.g., IDT's Custom Alt-R™ CRISPR-Cas9 guide RNA design tool) to design 2-3 unique sgRNAs targeting an early exon of the gene encoding the sodium channel subunit of interest.[18] Designing multiple sgRNAs increases the likelihood of a successful knockout.
-
Perform a BLAST search to ensure the sgRNA sequences are specific to the target gene and have minimal predicted off-target binding sites in the genome.
-
-
sgRNA and Cas9 Delivery:
-
Clone the designed sgRNA sequences into a suitable expression vector.
-
Co-transfect the sgRNA expression vector and a Cas9 expression vector into your chosen cell line (e.g., HEK293). Alternatively, deliver Cas9 and sgRNA as a ribonucleoprotein (RNP) complex, which can reduce off-target effects.
-
-
Selection and Clonal Isolation:
-
If your vectors contain a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for transfected cells.
-
Perform single-cell sorting or limiting dilution to isolate and expand individual cell clones.
-
-
Verification of Knockout:
-
For each clone, extract genomic DNA and PCR amplify the region targeted by the sgRNAs.
-
Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of the target protein in validated knockout clones using Western blotting or flow cytometry.
-
-
Phenotypic Assay:
-
Culture the validated knockout clones alongside the wild-type parental cell line.
-
Treat both cell lines with a dose range of this compound.
-
Measure the cellular phenotype of interest (e.g., cell viability, signaling pathway activation).
-
Interpretation of Results:
| Outcome | Interpretation | Next Steps |
| Phenotype is lost in knockout cells | Strong evidence for on-target activity. | Proceed with on-target characterization. |
| Phenotype persists in knockout cells | Suggests an off-target effect. | Investigate alternative targets. |
Biochemical assays provide a cell-free system to directly measure the interaction between a compound and its purified target protein.[19][20]
Experimental Rationale: By isolating the target protein from the complex cellular environment, you can determine if this compound directly binds to and modulates its activity.
Recommended Biochemical Assay: Purified Protein Binding Assay (e.g., Microscale Thermophoresis - MST)
-
Express and purify the target sodium channel protein (or a key domain).
-
Label the purified protein with a fluorescent dye.
-
Incubate the labeled protein with a serial dilution of this compound.
-
Measure the change in thermophoretic movement of the protein upon binding of the small molecule.
-
Calculate the binding affinity (Kd).
A direct and specific binding interaction in a biochemical assay provides strong evidence of on-target engagement.
Problem 2: My results with this compound are inconsistent or have a narrow therapeutic window.
Inconsistent results or a narrow therapeutic window (where the effective concentration is close to a toxic concentration) can often be attributed to off-target effects.
For a compound targeting an ion channel, electrophysiology is the gold standard for confirming on-target activity and quantifying its effects.
Experimental Rationale: Techniques like patch-clamp electrophysiology allow for the direct measurement of ion flow through the target channel in real-time, providing detailed information on how the compound modulates channel function.
Experimental Workflow: On-Target Confirmation with Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp electrophysiology to confirm on-target activity.
Detailed Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Plate HEK293 or CHO cells stably expressing the sodium channel of interest onto glass coverslips.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate intracellular solution.
-
Recording:
-
Mount the coverslip onto the stage of an inverted microscope.
-
Using a micromanipulator, approach a cell with the micropipette and form a high-resistance "gigaohm" seal.
-
Rupture the cell membrane under the pipette to achieve the whole-cell configuration.
-
"Clamp" the cell's membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps to elicit sodium currents.
-
Record baseline currents.
-
Perfuse the cell with a solution containing this compound and record the changes in the sodium current.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step to construct an I-V curve.
-
Apply a range of compound concentrations to generate a dose-response curve and calculate the IC50 value.
-
Analyze the effects of the compound on the channel's activation, inactivation, and recovery from inactivation.
-
Interpretation of Results:
A concentration-dependent and voltage-dependent block of the specific sodium current confirms on-target activity and provides a quantitative measure of the compound's potency.
If you suspect off-target effects on other ion channels, fluorescence-based assays can be a higher-throughput method to screen for these activities.
Experimental Rationale: These assays use voltage-sensitive dyes to report on the overall membrane potential of a population of cells. By using cell lines expressing other ion channels (e.g., potassium or calcium channels) and specific channel activators, you can assess if this compound interferes with their function.
Recommended Assay: Fluorescence-Based Membrane Potential Assay
-
Cell Plating: Plate cells expressing the potential off-target ion channel in a multi-well plate.
-
Dye Loading: Load the cells with a voltage-sensitive fluorescent dye.
-
Compound Incubation: Incubate the cells with this compound or a vehicle control.
-
Channel Activation: Add a known activator of the off-target channel to stimulate a change in membrane potential.
-
Fluorescence Reading: Use a plate reader to measure the change in fluorescence over time.
Interpretation of Results:
If this compound alters the fluorescence response to the channel activator, it suggests a potential off-target interaction with that ion channel.
References
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
-
De Camp, W. H. (1989). The FDA Perspective on the Development of Stereoisomers. Chirality, 1(1), 2-6. [Link]
- Synapse, P. (2025). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards.
- Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research.
-
FDA. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-40. [Link]
-
ECA Academy. FDA Development of new stereoisomeric drugs. gmp-compliance.org. [Link]
-
Nucleic Acids Research. (2022). Rational guide RNA engineering for small-molecule control of CRISPR/Cas9 and gene editing. Oxford Academic. [Link]
-
PubMed. (n.d.). Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay. [Link]
-
Assay Guidance Manual. (2012). Ion Channel Screening. NCBI. [Link]
- NIH. (n.d.). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells.
- NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.
-
ResearchGate. (2025). Phenytoin and phenobarbital inhibit human HERG potassium channels. [Link]
- American Epilepsy Society. (2022). Phenytoin-Induced-off-Target-Potassium-Channel-Blockade-and-Prolonged-Cardiac-Repolarization-(QTc)-in-a-Rabbit-Model-of-Long-QT-Syndrome-Type-2.
- Eppendorf. (n.d.). CHO versus HEK293: Which cell line is right for my protein expression?.
-
evitria. (2022). Comparative Study: HEK293 Cells Vs CHO Cells. [Link]
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
- Patsnap Synapse. (2025). How to Choose Between CHO and HEK293 for Biologics Production.
-
Biocompare. (2022). Target Validation with CRISPR. [Link]
- NIH. (n.d.). Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells.
- NIH. (n.d.).
- NIH. (n.d.).
- Patsnap Synapse. (2024). What is the mechanism of Phenytoin sodium?.
-
MDPI. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. [Link]
- NIH. (n.d.).
- Patsnap Synapse. (2025). How to Choose Between CHO and HEK293 for Biologics Production.
- Benchchem. (n.d.).
-
Journal of Neurophysiology. (n.d.). Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons. [Link]
-
CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
- NIH. (n.d.). Ion Channels as Drug Targets in Central Nervous System Disorders.
-
JASPAR. (n.d.). JASPAR - A database of transcription factor binding profiles. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Hydantoin analogs inhibit the fully assembled ClpXP protease without affecting the individual peptidase and chaperone domains. [Link]
-
PubChem. (n.d.). Mephenytoin. [Link]
-
PubMed. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. [Link]
- KNIME. (2021).
-
NIH. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Therapeutic Target Database. (n.d.). TTD - Therapeutic Targets Database Full Data Download. [Link]
Sources
- 1. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 2. Ion Channels as Drug Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenytoin-Induced-off-Target-Potassium-Channel-Blockade-and-Prolonged-Cardiac-Repolarization-(QTc)-in-a-Rabbit-Model-of-Long-QT-Syndrome-Type-2 [aesnet.org]
- 6. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 10. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 11. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf Southeast Asia [eppendorf.com]
- 13. Comparative Study: HEK293 Cells Vs CHO Cells | evitria [evitria.com]
- 14. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. blog.alphalifetech.com [blog.alphalifetech.com]
- 16. How to Choose Between CHO and HEK293 for Biologics Production [synapse.patsnap.com]
- 17. biocompare.com [biocompare.com]
- 18. sg.idtdna.com [sg.idtdna.com]
- 19. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
Troubleshooting inconsistent results with (R)-1-Methylmephenytoin
Technical Support Center: (R)-1-Methylmephenytoin
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This resource is designed to provide in-depth troubleshooting assistance and address common questions that arise during its experimental use. As Senior Application Scientists, we understand that inconsistent results can be a significant impediment to research progress. This guide is structured to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design and interpretation.
I. Understanding the Compound: Key Considerations
Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental properties of mephenytoin and its derivatives. Mephenytoin is a chiral compound, and its enantiomers exhibit distinct metabolic fates. The (S)-enantiomer is primarily hydroxylated by the enzyme CYP2C19. In contrast, the (R)-enantiomer is metabolized via N-demethylation to form Nirvanol (5-ethyl-5-phenylhydantoin), which is itself a pharmacologically active compound with anticonvulsant properties.[1][2] This stereoselective metabolism is a primary source of experimental variability.[3]
Furthermore, the activity of CYP2C19 is subject to significant genetic polymorphism, leading to different metabolizer phenotypes in the population.[4][5] Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs), which dramatically impacts the pharmacokinetic profile of mephenytoin enantiomers.[4][6]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound.
Q1: We are observing high variability in our in vivo experimental results between subjects. What could be the primary cause?
A1: The most likely cause of high inter-subject variability is the genetic polymorphism of the CYP2C19 enzyme.
-
Expertise & Experience: As mentioned, CYP2C19 is the primary enzyme responsible for the metabolism of the (S)-enantiomer of mephenytoin.[4] However, its relevance to your work with this compound lies in the potential for co-administration of other compounds or the presence of impurities. More importantly, the enzymes responsible for the metabolism of the (R)-enantiomer and its active metabolite, Nirvanol, can also exhibit variability. While CYP2C19 is the classic example with mephenytoin, other CYPs like CYP2B6 are involved in the metabolism of these compounds.[7][8]
-
Trustworthiness (Self-Validating System): To confirm if metabolic variability is the source of your inconsistent results, you should consider the following:
-
Phenotyping or Genotyping: If working with human subjects or human-derived materials (e.g., liver microsomes), it is highly recommended to perform CYP2C19 genotyping to identify extensive versus poor metabolizers.[6][9] This will allow you to stratify your data and potentially reveal trends that were previously obscured by variability. The frequency of poor metabolizers varies significantly across different ethnic populations, being lower in Caucasians and African-Americans and higher in Asian populations.[4][10]
-
Animal Model Considerations: If you are using animal models, be aware that the stereoselective metabolism of mephenytoin can differ from humans. For instance, in rats, the clearance of R-mephenytoin is significantly larger than that of S-mephenytoin, which is the opposite of what is observed in humans.[11]
-
-
Authoritative Grounding: The impact of CYP2C19 polymorphism on the metabolism of various drugs is well-documented.[12]
Q2: Our in vitro assays are showing lower than expected potency for this compound. What should we investigate?
A2: Lower than expected potency can stem from issues with the compound itself, or from the experimental conditions. A primary consideration is the potential for the active metabolite, Nirvanol, to be the main driver of the observed effect.
-
Expertise & Experience: this compound is N-demethylated to Nirvanol, which has its own anticonvulsant activity.[13][14] If your in vitro system has low metabolic activity, you may primarily be observing the effect of the parent compound. Conversely, in a metabolically active system (e.g., liver slices, hepatocytes), the observed effect will be a composite of both the parent drug and Nirvanol.
-
Trustworthiness (Self-Validating System):
-
Compound Identity and Purity: Verify the identity and purity of your this compound stock using analytical techniques such as HPLC and mass spectrometry. Chiral HPLC is essential to confirm the enantiomeric purity.[15][16][17]
-
Solubility and Stability: Ensure the compound is fully dissolved in your assay buffer. Poor solubility can lead to an underestimation of potency. Information on solubility suggests it is soluble in DMSO.[13] Stability in your experimental medium should also be assessed.[18]
-
Metabolic Competence of the Assay System: Determine if your in vitro system is capable of metabolizing this compound to Nirvanol. You can do this by incubating the compound with your cells or subcellular fractions and analyzing the supernatant for the presence of Nirvanol using LC-MS/MS.[7][19]
-
Directly Test the Metabolite: Test Nirvanol in parallel with this compound in your assay to understand its relative contribution to the overall activity.
-
-
Authoritative Grounding: The pharmacological activity of Nirvanol is well-established.[1][20]
Q3: How can we accurately quantify this compound and its metabolite Nirvanol in biological samples?
A3: A validated, enantiospecific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for accurate quantification.
-
Expertise & Experience: Given the stereoselective nature of mephenytoin metabolism, it is critical to use a chiral separation method to distinguish between the (R) and (S) enantiomers of both the parent drug and its metabolites.[7][8]
-
Trustworthiness (Self-Validating System): A robust analytical method should include the following:
-
Chiral Chromatography: Use of a chiral column, such as one based on an alpha(1)-acid glycoprotein (AGP) stationary phase, is necessary for the separation of the enantiomers.[7][8]
-
Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) provides the sensitivity and selectivity required for quantification in complex biological matrices like plasma and urine.[19]
-
Validated Method: The method should be validated according to regulatory guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, and limits of quantification.[19]
-
-
Authoritative Grounding: Several publications describe detailed and validated methods for the enantiospecific quantification of mephenytoin and its metabolites.[7][8]
III. Experimental Protocols & Data Presentation
Protocol 1: Chiral Analysis of Mephenytoin and its Metabolites by LC-MS/MS
This protocol provides a general framework. Specific parameters will need to be optimized for your instrumentation.
-
Sample Preparation (Plasma):
-
Sample Preparation (Urine):
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI), positive or negative mode.
-
Detection: Selected Reaction Monitoring (SRM) of specific precursor-product ion transitions for each analyte and the internal standard.
-
| Analyte | Example Precursor Ion (m/z) | Example Product Ion (m/z) |
| (R)-Mephenytoin | 219.1 | 134.1 |
| (S)-Mephenytoin | 219.1 | 134.1 |
| Nirvanol | 205.1 | 134.1 |
| 4'-hydroxy-mephenytoin | 235.1 | 150.1 |
Note: The exact m/z values will depend on the ionization mode and adducts formed.
IV. Visualizations
Metabolic Pathway of Mephenytoin
Caption: Stereoselective metabolism of mephenytoin.
Troubleshooting Workflow for Inconsistent In Vivo Results
Caption: Decision tree for troubleshooting in vivo variability.
V. References
-
Genetic polymorphism of S-mephenytoin 4'-hydroxylation. (1996). Psychopharmacology Bulletin. [Link]
-
Nirvanol. Grokipedia. [Link]
-
Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. (2006). Journal of Mass Spectrometry. [Link]
-
CYP2C19 genotyping and associated mephenytoin hydroxylation polymorphism in a Canadian Inuit population. (1997). Pharmacogenetics. [Link]
-
Nirvanol. Wikipedia. [Link]
-
Stereoselective Metabolism and Disposition of the Enantiomers of Mephenytoin During Chronic Oral Administration of the Racemic Drug in Man. (1982). The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Simple Chiral Liquid Chromatographic Enantioseparation of Some Racemic Antiepileptic Drugs. (1993). Analytical Letters. [Link]
-
Resolution of Mephenytoin and Some Chiral Barbiturates into Enantiomers by Reversed Phase High Performance Liquid Chromatography via β-Cyclodextrin Inclusion Complexes. (1986). Journal of Liquid Chromatography. [Link]
-
Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography. (2002). Yao Xue Xue Bao. [Link]
-
Genetic polymorphism of (S)-mephenytoin 4′-hydroxylation in populations of African descent. (1999). European Journal of Clinical Pharmacology. [Link]
-
Frequencies of the defective CYP2C19 alleles responsible for the mephenytoin poor metabolizer phenotype in various Oriental, Caucasian, Saudi Arabian and American black populations. (1996). Pharmacogenetics. [Link]
-
A multifamily study on the relationship between CYP2C19 genotype and s-mephenytoin oxidation phenotype. (1996). Pharmacogenetics. [Link]
-
Mephenytoin Stereoselective Elimination in the Rat: I. Enantiomeric Disposition Following Intravenous Administration. (1989). European Journal of Drug Metabolism and Pharmacokinetics. [Link]
-
Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. (2004). Rapid Communications in Mass Spectrometry. [Link]
-
Stereoselectivity of Differential Routes of Drug Metabolism: The Fate of the Enantiomers of [14C]mephenytoin in the Dog. (1979). The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. DiVA portal. [Link]
-
Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin. (1996). Clinical Pharmacology & Therapeutics. [Link]
-
Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
-
Stereoselective metabolism of mephenytoin in man. (1981). The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Nirvanol. PubChem. [Link]
-
Polymorphic metabolism of mephenytoin in man: pharmacokinetic interaction with a co-regulated substrate, mephobarbital. (1986). Clinical Pharmacology & Therapeutics. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin. (1980). Drug Metabolism and Disposition. [Link]
-
Enantiomeric HPLC Separation of Selected Chiral Drugs Using Native and Derivatized β-Cyclodextrins as Chiral Mobile Phase Additives. (1998). Journal of Liquid Chromatography & Related Technologies. [Link]
-
Drug metabolism. Wikipedia. [Link]
-
Pharmacogenetics of mephenytoin: a new drug hydroxylation polymorphism in man. (1984). European Journal of Clinical Pharmacology. [Link]
-
The metabolism of 1-methylhydantoin via 5-hydroxy-1-methylhydantoin in mammals. (1988). Biochimica et Biophysica Acta. [Link]
-
Pharmacokinetics | Drug Metabolism. (2022). YouTube. [Link]
-
Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution. (2022). American Journal of Health-System Pharmacy. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Stereoselective metabolism and disposition of the enantiomers of mephenytoin during chronic oral administration of the racemic drug in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective metabolism of mephenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic polymorphism of (S)-mephenytoin 4′-hydroxylation in populations of African descent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2C19 genotyping and associated mephenytoin hydroxylation polymorphism in a Canadian Inuit population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry [diva-portal.org]
- 9. A multifamily study on the relationship between CYP2C19 genotype and s-mephenytoin oxidation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frequencies of the defective CYP2C19 alleles responsible for the mephenytoin poor metabolizer phenotype in various Oriental, Caucasian, Saudi Arabian and American black populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mephenytoin stereoselective elimination in the rat: I. Enantiomeric disposition following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nirvanol - Wikipedia [en.wikipedia.org]
Stability of (R)-1-Methylmephenytoin in different experimental conditions
Welcome to the technical support center for (R)-1-Methylmephenytoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As your Senior Application Scientist, I will walk you through the critical aspects of maintaining the stability of this compound, ensuring the integrity and reproducibility of your experimental results.
Introduction to this compound Stability
Forced degradation studies are essential to understand the chemical behavior of a molecule under stress conditions.[1][2][3] These studies involve exposing the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2][3] The International Council on Harmonisation (ICH) provides guidelines on forced degradation studies, which typically include exposure to acid, base, oxidation, heat, and light.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Storage
Q1: What are the recommended general storage conditions for this compound?
A1: For solid this compound, storage in a refrigerator is recommended.[6] The compound should be kept in a tightly sealed container to protect it from moisture. For solutions, the ideal storage conditions will depend on the solvent used. It is crucial to minimize exposure to light and elevated temperatures.
Troubleshooting Poor Reproducibility in Bioassays:
-
Issue: Inconsistent results between experimental replicates.
-
Possible Cause: Degradation of this compound in stock solutions or during the experiment.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment.
-
Aliquot and Store Properly: If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Solvent Selection: Be aware that the choice of solvent can impact stability. Acetonitrile, chloroform, and methanol are listed as solvents in which this compound is slightly soluble.[6] The stability in aqueous buffers, especially at different pH values, should be experimentally determined.
-
pH Stability and Hydrolysis
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The hydantoin ring in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The ionization state of a drug molecule can change with pH, leading to different degradation pathways.[7] Acidic or basic conditions can catalyze hydrolysis, oxidation, and other chemical reactions, causing the drug to lose potency or form harmful by-products.[7] For instance, ester and amide bonds are prone to hydrolysis at extreme pH levels.[7] The stability of certain antibiotics, vitamins, and biologics is particularly pH-sensitive, necessitating careful formulation to maintain optimal pH levels.[7]
Troubleshooting Unexpected Peaks in HPLC Analysis of Aqueous Samples:
-
Issue: Appearance of unknown peaks in the chromatogram when analyzing this compound in buffered solutions.
-
Possible Cause: pH-mediated degradation of the compound.
-
Solution Protocol: pH Stability Assessment
-
Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7, 9).
-
Incubate Samples: Prepare solutions of this compound in each buffer at a known concentration. Incubate these solutions at a controlled temperature (e.g., 37°C) and protect from light.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by a stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. This will reveal the pH range where the compound is most stable.
-
Expected Degradation Pathway (Hypothetical): The primary degradation pathway under hydrolytic stress is likely the opening of the hydantoin ring.
Diagram of a Hypothetical Hydrolytic Degradation Workflow:
Caption: Workflow for pH stability assessment.
Thermal Stability
Q3: Is this compound sensitive to heat?
A3: Yes, like many organic molecules, this compound is susceptible to thermal degradation. The melting point is reported to be 89-90°C, indicating that it is a solid at room temperature.[6] However, prolonged exposure to elevated temperatures, even below the melting point, can lead to decomposition. Studies on other hydantoin derivatives have shown that thermal decomposition can occur, and the presence of water can significantly increase the thermal hazard for some halogenated hydantoins.[8]
Troubleshooting Loss of Potency in Long-Term Experiments at Physiological Temperatures:
-
Issue: A gradual decrease in the observed effect of this compound over the course of a multi-day cell culture experiment at 37°C.
-
Possible Cause: Thermal degradation of the compound in the culture medium.
-
Solution Protocol: Thermal Stability Assessment
-
Prepare Samples: Prepare solutions of this compound in the relevant experimental medium.
-
Incubate at Different Temperatures: Incubate the solutions at various temperatures (e.g., room temperature, 37°C, 50°C).
-
Time-Point Analysis: At defined time points, analyze the samples using a stability-indicating HPLC method.
-
Data Analysis: Determine the degradation rate at each temperature. This will help in establishing the acceptable duration of experiments at a given temperature.
-
Data Summary Table for Hypothetical Thermal Stability:
| Temperature (°C) | Solvent | Incubation Time (h) | % Degradation (Hypothetical) |
| 25 | PBS (pH 7.4) | 24 | < 1% |
| 37 | DMEM | 24 | 5-10% |
| 50 | Water | 24 | > 20% |
Photostability
Q4: Should I be concerned about the degradation of this compound upon exposure to light?
A4: Yes, photostability is a critical consideration for many pharmaceutical compounds. The ICH guidelines mandate photostability testing for new drug substances.[4][5] Compounds with chromophores that absorb UV or visible light are particularly susceptible to photodegradation.
Troubleshooting Inconsistent Results in Experiments Conducted on the Benchtop:
-
Issue: High variability in results for the same experiment performed on different days or in different locations within the lab.
-
Possible Cause: Varying exposure to ambient light leading to photodegradation.
-
Solution Protocol: Photostability Assessment (as per ICH Q1B)
-
Sample Preparation: Prepare solid and solution samples of this compound.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After a defined period of exposure, analyze both the exposed and control samples by HPLC.
-
Comparison: Compare the chromatograms of the exposed and control samples to identify any degradation products formed due to light exposure.
-
Diagram of a General Forced Degradation Workflow:
Caption: General workflow for forced degradation studies.
Summary of Stability Profile and Best Practices
| Condition | Potential for Degradation | Recommended Precautions |
| pH | High, especially in acidic and basic conditions | Use buffers in the optimal pH range (to be determined experimentally); prepare solutions fresh. |
| Temperature | Moderate to High | Store stock solutions at low temperatures; be mindful of degradation during long incubations at 37°C. |
| Light | High | Protect solid compound and solutions from light by using amber vials or foil wrapping. |
| Oxidation | Possible | Avoid unnecessary exposure to oxidizing agents; consider using deoxygenated solvents for long-term storage of solutions. |
By understanding the potential stability liabilities of this compound and implementing the troubleshooting and experimental protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and reproducible data.
References
-
Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved January 15, 2026, from [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). OUCI. Retrieved January 15, 2026, from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2016). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved January 15, 2026, from [Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2018). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
N-Halamine Hydantoin-Containing Chitosan: Synthesis, Characterization, Thermal and Photolytic Stability Studies. (2021). MDPI. Retrieved January 15, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 6. 201606-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Storage and Stability of (R)-1-Methylmephenytoin
Welcome to the technical support guide for (R)-1-Methylmephenytoin. This document provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and stability assessment of this compound. Our goal is to ensure the chemical integrity and chiral purity of your experimental materials through evidence-based best practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container.[1][2][3] Several suppliers indicate that under these conditions, the compound is stable for at least two to four years.[1][2] The low temperature drastically reduces the kinetic rates of potential degradation reactions, preserving the compound's purity. For general mephenytoin, storage in a well-closed container at temperatures between 15°C and 30°C is mentioned, but this is likely for formulated pharmaceutical products rather than the pure active substance used in research, for which colder storage is optimal.[4]
Q2: I need to prepare a solution. How should I store it?
The stability of this compound is significantly lower in solution compared to its solid state.
-
Organic Stock Solutions: The compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][2] When preparing stock solutions in these solvents, it is best practice to purge the solvent with an inert gas (like argon or nitrogen) before dissolving the compound to minimize exposure to oxygen.[1][2] For maximum stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for one month.[5]
-
Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[1][2] It is strongly recommended not to store aqueous solutions for more than one day .[1][2] The hydantoin ring structure is susceptible to hydrolysis, a reaction accelerated by the presence of water.
Q3: What are the main chemical degradation pathways I should be concerned about?
This compound, as a hydantoin derivative, is primarily susceptible to three main degradation pathways:
-
Hydrolysis: This is the most common degradation route for hydantoins.[6] The hydantoin ring can undergo cleavage, particularly in the presence of water and under basic or acidic conditions, to form an open-ring hydantoic acid derivative.[7][8] While this compound lacks the acidic N-H protons of many other hydantoins (being methylated at both N1 and N3), which reduces susceptibility to base-catalyzed hydrolysis, the amide bonds in the ring can still be hydrolyzed.[9]
-
Oxidation: Oxidative damage can affect various parts of the molecule, including the phenyl ring and the core heterocyclic structure.[10][11] Storing the compound under an inert atmosphere and away from light helps mitigate this risk.
-
Epimerization (Chiral Instability): As a chiral compound, the stereocenter at the C-5 position is critical. There is a risk of conversion from the (R)-enantiomer to the (S)-enantiomer, a process known as epimerization. This can be catalyzed by heat, acid, or base.[12] Regulatory bodies emphasize the need to assess the stability of chiral drugs against racemization during storage.
Q4: How can I detect if my sample of this compound has degraded?
The primary method for assessing stability is through analytical chromatography.
-
Purity Analysis (HPLC/UPLC): A reverse-phase HPLC or UPLC method with UV or mass spectrometric (MS) detection can be used to monitor the appearance of new peaks, which would indicate degradation products. A decrease in the area of the main peak for this compound relative to an internal standard would suggest a loss of potency.
-
Chiral Purity Analysis: An enantiospecific or chiral chromatography method (e.g., using a chiral column like an alpha(1)-acid glycoprotein column) is necessary to quantify the (R)- and (S)-enantiomers.[13] This is the only way to confirm if epimerization has occurred.
-
Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of potential degradation products, which can help elucidate the degradation pathway (e.g., an increase of 18 Da would suggest hydrolysis).[13][14]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the storage and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in my HPLC/LC-MS chromatogram. | 1. Hydrolysis: The compound was exposed to moisture or stored in an aqueous solution for too long. 2. Oxidation: The compound was exposed to air (oxygen) or light. 3. Solvent Impurities: The solvent used for dissolution contained reactive impurities. | 1. Confirm Hydrolysis: Use LC-MS to check for a peak with a mass corresponding to the parent compound + 18 amu. 2. Prevent Further Degradation: Store the solid compound in a desiccator at -20°C. Prepare fresh solutions for each experiment and avoid storing aqueous solutions. Purge organic solvents with inert gas. 3. Use High-Purity Solvents: Always use fresh, HPLC-grade or higher solvents for preparing solutions. |
| The biological/chemical activity of my compound is lower than expected. | 1. Chemical Degradation: A significant portion of the compound has degraded via hydrolysis or oxidation, reducing the concentration of the active molecule. 2. Incorrect Quantification: Errors in weighing the solid or in serial dilutions. | 1. Re-evaluate Purity: Run a quantitative purity analysis (e.g., qNMR or HPLC with a calibrated reference standard) to determine the exact concentration of the active compound. 2. Prepare Fresh Stock: If degradation is confirmed, discard the old stock and prepare a new solution from solid material that has been properly stored. 3. Verify Technique: Ensure the analytical balance is calibrated and proper pipetting techniques are used. |
| My chiral HPLC analysis shows a peak for the (S)-enantiomer. | 1. Epimerization: The sample has been exposed to conditions (e.g., high temperature, non-neutral pH) that catalyzed the conversion of the (R)-enantiomer to the (S)-enantiomer. 2. Initial Contamination: The starting material may not have been enantiomerically pure. | 1. Review Handling History: Check if the sample was exposed to extreme pH, heated, or stored improperly. 2. Implement pH Control: When working in solution, use buffered systems at or near neutral pH (6-7.5) to minimize the risk of base- or acid-catalyzed epimerization. 3. Test a Fresh Vial: Analyze a sample from a new, unopened vial of the compound to check the initial enantiomeric purity. If the new vial also shows contamination, contact the supplier. |
Section 3: Protocols and Best Practices
Adhering to standardized protocols is crucial for maintaining the integrity of this compound.
Protocol 1: Recommended Storage and Handling of Solid Compound
-
Receipt and Inspection: Upon receiving the compound, inspect the container for an intact seal.
-
Initial Storage: Immediately place the sealed container in a -20°C freezer.
-
Environment: The storage location should be dark and have low humidity.
-
Weighing Procedure: For weighing, allow the container to equilibrate to room temperature for at least 20-30 minutes in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Atmosphere Control: After dispensing the required amount, flush the container headspace with a dry, inert gas (e.g., argon or nitrogen) before re-sealing.
-
Return to Storage: Promptly return the sealed container to the -20°C freezer.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous grade solvent (e.g., DMSO, DMF).
-
Inert Gas Purge: Sparge the solvent with a gentle stream of inert gas for 5-10 minutes to remove dissolved oxygen.
-
Dissolution: Add the purged solvent to the pre-weighed solid this compound to the desired concentration. Mix gently until fully dissolved.
-
Aliquoting: Immediately dispense the solution into single-use, amber glass or polypropylene vials. This minimizes exposure to light and prevents contamination and degradation from repeated access to a bulk stock.
-
Storage: Tightly cap the aliquots, label them clearly with compound name, concentration, solvent, and date, and place them in a -80°C freezer for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[5]
-
Usage: When needed, remove a single aliquot and allow it to thaw completely and warm to room temperature before opening. Do not refreeze a thawed aliquot.
Section 4: Technical Deep Dive: Degradation Mechanisms
Understanding the chemical basis of degradation is key to preventing it.
-
Hydrolytic Degradation: The hydantoin ring contains two amide-like bonds. Hydrolysis, typically initiated by the attack of a water molecule or hydroxide ion on one of the carbonyl carbons, leads to the cleavage of a C-N bond.[7] This opens the five-membered ring to form N-carbamoyl-N-methyl-α-ethyl-α-phenylglycine. This open-chain product will have different polarity, chromatographic retention time, and likely no biological activity.
-
Oxidative Degradation: The phenyl group is susceptible to aromatic hydroxylation, and the ethyl group can undergo aliphatic oxidation. The core heterocyclic ring can also be oxidized. These reactions are often radical-mediated and can be initiated by atmospheric oxygen, trace metal impurities, or exposure to UV light.[10]
-
Epimerization: The hydrogen atom at the C-5 chiral center is benzylic and adjacent to a carbonyl group, making it slightly acidic. Under basic conditions, this proton can be abstracted to form a planar carbanion intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the (R) and (S) enantiomers, thereby eroding the enantiomeric purity of the sample.[12][15] A similar loss of stereointegrity can be promoted by acid or heat. Maintaining neutral pH and low temperatures is the most effective way to prevent this.
By implementing the rigorous storage and handling procedures outlined in this guide, researchers can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of their experimental results.
References
-
Hydantoin - Wikipedia. Wikimedia Foundation. [Link]
-
Mephenytoin | C12H14N2O2 - PubChem. National Center for Biotechnology Information. [Link]
-
Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate. [Link]
-
Analysis of hydroxylated and demethylated metabolites of mephenytoin in man and laboratory animals using gas-liquid chromatography and high-performance liquid chromatography. (1982). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Chiral Toxicology: It's the Same Thing…Only Different. (2013). Toxicological Sciences. [Link]
-
Hydrolysis of hydantoin to hydantoin acid. ResearchGate. [Link]
-
Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. ResearchGate. [Link]
-
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023). Journal of Medicinal Chemistry. [Link]
-
Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. (2006). Rapid Communications in Mass Spectrometry. [Link]
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017). Health Canada. [Link]
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. (2021). ACS Omega. [Link]
-
New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways. (2011). PLOS ONE. [Link]
-
The Significance of Chirality in Drug Design and Development. (2022). Molecules. [Link]
-
Analysis of mephenytoin, 4-hydroxymephenytoin and 4-hydroxyphenytoin enantiomers in human urine by cyclodextrin micellar electrokinetic capillary chromatography. (1994). Electrophoresis. [Link]
-
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023). Journal of Medicinal Chemistry. [Link]
-
New insights in the removal of the hydantoins, oxidation product of pyrimidines, via the base excision and nucleotide incision repair pathways. (2011). PLOS ONE. [Link]
-
Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. (1978). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Degradation Pathways. ResearchGate. [Link]
-
Recent Developments in Hydantoin Chemistry. ResearchGate. [Link]
-
Mitochondrial DNA Instability and Neuroinflammation: Connecting the Dots Between Base Excision Repair and Neurodegenerative Disease. (2024). International Journal of Molecular Sciences. [Link]
-
A novel hydantoin synthesis and exploration of related reactions. (2015). RMIT University. [Link]
-
Hydantoin-bridged medium ring scaffolds by migratory insertion of urea-tethered nitrile anions into aromatic C–N bonds. (2020). Chemical Science. [Link]
-
The Chemistry of the Hydantoins. (1951). Chemical Reviews. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. (2016). Oriental Journal of Chemistry. [Link]
-
N-Halamine Hydantoin-Containing Chitosan: Synthesis, Characterization, Thermal and Photolytic Stability Studies. (2020). Polymers. [Link]
-
Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. ResearchGate. [Link]
-
Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. (2021). Chemical & Pharmaceutical Bulletin. [Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2019). Molecules. [Link]
-
Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. (2002). British Journal of Clinical Pharmacology. [Link]
-
Identification of the major degradation pathways of ticagrelor. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydantoin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways | PLOS One [journals.plos.org]
- 11. New insights in the removal of the hydantoins, oxidation product of pyrimidines, via the base excision and nucleotide incision repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of (R)-1-Methylmephenytoin's Progenitor, (R)-Mephenytoin, and its Archetype Competitor, Phenytoin
A Technical Guide for Researchers in Epileptogenesis and Anticonvulsant Drug Development
In the landscape of anticonvulsant research, particularly concerning hydantoin derivatives, a detailed comparative analysis of individual enantiomers and their analogues is paramount for elucidating structure-activity relationships and optimizing therapeutic indices. This guide provides a head-to-head comparison of (R)-Mephenytoin, the metabolic precursor to the active N-demethylated metabolite of Mephenytoin, and Phenytoin, a cornerstone therapeutic in the management of epilepsy.
Due to the limited availability of specific experimental data for (R)-1-Methylmephenytoin, this guide will focus on its immediate precursor, (R)-Mephenytoin, for which more extensive pharmacological data is available. Phenytoin is selected as the competitor due to its structural similarity as a hydantoin and its well-characterized profile as a voltage-gated sodium channel blocker, providing a robust benchmark for comparison.
Introduction to the Combatants: A Tale of Two Hydantoins
Both Mephenytoin and Phenytoin belong to the hydantoin class of anticonvulsants, sharing a core five-membered ring structure. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, crucial players in the generation and propagation of action potentials in neurons.[1] By stabilizing these channels in their inactivated state, hydantoins limit the sustained, high-frequency repetitive firing of neurons that characterizes seizure activity.[1]
(R)-Mephenytoin is one of the two enantiomers of the racemic mixture Mephenytoin. Its anticonvulsant properties are largely attributed to its metabolic conversion to the active metabolite, Nirvanol (5-ethyl-5-phenylhydantoin).[2] The stereoselectivity of mephenytoin metabolism is a critical aspect of its pharmacology, with the (R)-enantiomer undergoing N-demethylation, while the (S)-enantiomer is hydroxylated by CYP2C19.[3]
Phenytoin has been a frontline antiepileptic drug for decades, indicated for the treatment of generalized tonic-clonic seizures and complex partial seizures.[4] Its efficacy is well-established, but its use is often complicated by a narrow therapeutic index and non-linear pharmacokinetics.[5][6]
Comparative Efficacy: Insights from Preclinical Models
The Maximal Electroshock Seizure (MES) test in rodents is a gold-standard preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[7] While specific ED50 data for (R)-Mephenytoin is scarce, data for racemic mephenytoin and extensive data for phenytoin allow for a comparative assessment.
| Compound | Animal Model | ED50 (mg/kg) | Citation |
| Phenytoin | Mouse | 9.81 | [8] |
| Phenytoin | Rat | 16.9 | [8] |
| Racemic Mephenytoin | Mouse | Not explicitly found in searches | - |
Note: The absence of a specific ED50 value for Mephenytoin in the MES test from the provided search results is a significant data gap. The comparison of anticonvulsant potency between Mephenytoin and Phenytoin has been noted in the literature, suggesting Phenytoin may be less toxic.[6]
Mechanism of Action: A Deeper Dive into Sodium Channel Blockade
The therapeutic efficacy of both compounds hinges on their ability to block voltage-gated sodium channels. This interaction is state-dependent, with a higher affinity for the inactivated state of the channel.[9] This preferential binding to the inactivated state ensures that the drugs are more active during the high-frequency neuronal firing characteristic of a seizure, while having less effect on normal neuronal activity.
Patch-clamp electrophysiology allows for the direct measurement of a compound's effect on ion channel function. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of channel blockade.
| Compound | Channel Type | IC50 (µM) | Citation |
| Phenytoin | Voltage-gated Na+ channels (rat cortical neurons) | 50.5 ± 17.4 | [10] |
| Phenytoin | Voltage-gated Na+ channels (rat hippocampal CA1 pyramidal neurons) | 72.6 ± 22.5 | [11] |
| (R)-Mephenytoin | Voltage-gated Na+ channels | Not explicitly found in searches | - |
Note: The lack of a specific IC50 value for (R)-Mephenytoin's direct effect on sodium channels is a notable limitation. Its primary anticonvulsant activity is mediated through its active metabolite, Nirvanol.
Signaling Pathway: Modulation of Neuronal Excitability
The diagram below illustrates the common signaling pathway through which both (R)-Mephenytoin (via its metabolite) and Phenytoin exert their anticonvulsant effects.
Pharmacokinetic Profiles: A Comparative Overview
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical determinants of its clinical utility. Both Mephenytoin and Phenytoin exhibit complex pharmacokinetic profiles.
| Parameter | (R)-Mephenytoin | Phenytoin | Citation |
| Metabolism | N-demethylation to active metabolite (Nirvanol) | Primarily hepatic via CYP2C9 and CYP2C19 to inactive metabolites.[8][11] | [2] |
| Elimination Kinetics | Appears to be linear for the R-enantiomer's metabolite.[2] | Non-linear (saturable) at therapeutic concentrations.[6][12] | |
| Plasma Protein Binding | High (data for racemic mephenytoin) | ~90% (primarily to albumin) | [5] |
| Half-life (t½) | Racemic Mephenytoin: ~7 hours; Active Metabolite (Nirvanol): ~96 hours | ~22 hours (highly variable) | [11] |
Experimental Workflow: Therapeutic Drug Monitoring
The narrow therapeutic indices and variable pharmacokinetics of hydantoins necessitate therapeutic drug monitoring (TDM) to optimize dosage and minimize toxicity.
Safety and Tolerability: A Critical Comparison
While effective, both Mephenytoin and Phenytoin are associated with a range of adverse effects. A direct comparison of their safety profiles is essential for risk-benefit assessment in drug development.
| Adverse Effect | (R)-Mephenytoin | Phenytoin | Citation |
| Neurotoxicity | Dose-dependent; includes sedation, ataxia, nystagmus. Overdose can be severe. | Concentration-dependent; includes nystagmus, ataxia, slurred speech, lethargy, and in severe cases, coma and seizures.[11] | |
| Hypersensitivity Reactions | Can occur, including severe cutaneous adverse reactions (SCARs). | Associated with Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), particularly in individuals with the HLA-B*1502 allele. | |
| Chronic Effects | Potential for blood dyscrasias. | Gingival hyperplasia, folate deficiency, peripheral neuropathy.[6] |
It has been suggested that Phenytoin may be slightly less toxic than Mephenytoin.[6] However, the genetic polymorphism in CYP2C19 can lead to prolonged elimination of Mephenytoin in poor metabolizers, increasing the risk of toxicity.
Experimental Methodologies
Maximal Electroshock Seizure (MES) Test
Objective: To assess the in vivo anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.
Protocol:
-
Animal Model: Male albino mice or rats are typically used.
-
Drug Administration: The test compound (e.g., Phenytoin) is administered intraperitoneally or orally at various doses. A vehicle control group is included.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds).
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated, and the ED50 (the dose that protects 50% of the animals) is determined using probit analysis.[7]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the direct effect of a test compound on the function of voltage-gated sodium channels.
Protocol:
-
Cell Preparation: Neurons (e.g., rat cortical or hippocampal neurons) or cell lines expressing specific sodium channel subtypes are cultured.
-
Pipette Preparation: A glass micropipette with a small tip opening is filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit sodium currents.
-
Drug Application: The test compound is applied to the cell via a perfusion system.
-
Data Acquisition and Analysis: The sodium currents are recorded before and after drug application. The percentage of current inhibition at various concentrations is used to determine the IC50 value.[10][11]
Conclusion and Future Directions
This guide has provided a comparative analysis of (R)-Mephenytoin and Phenytoin, highlighting their similarities as hydantoin anticonvulsants that target voltage-gated sodium channels, as well as key differences in their pharmacokinetic and safety profiles. While Phenytoin's efficacy and mechanism are well-quantified, a significant data gap exists for the specific enantiomer (R)-Mephenytoin, particularly regarding its direct interaction with sodium channels and its potency in preclinical seizure models.
Future research should focus on:
-
Determining the ED50 of (R)-Mephenytoin and its active metabolite, Nirvanol, in the MES test.
-
Quantifying the IC50 of (R)-Mephenytoin and Nirvanol for the blockade of various voltage-gated sodium channel subtypes using patch-clamp electrophysiology.
-
Conducting detailed comparative toxicology studies to better delineate the safety profiles of the individual enantiomers of Mephenytoin versus Phenytoin.
A more complete understanding of the pharmacology of (R)-Mephenytoin and its derivatives will be instrumental in the rational design of novel hydantoin-based anticonvulsants with improved efficacy and safety profiles.
References
-
French, C. R., & O'Brien, T. J. (2016). Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons. Journal of Neurophysiology, 116(4), 1764-1775. [Link]
-
Löscher, W., & Schmidt, D. (2021). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. International Journal of Molecular Sciences, 22(14), 7489. [Link]
-
Richens, A. (1979). Clinical pharmacokinetics of phenytoin. Clinical Pharmacokinetics, 4(3), 153-169. [Link]
-
Phenytoin – Pharmacokinetics. (n.d.). PK/PD. [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
-
Tedeschi, D. H., Swinyard, E. A., & Goodman, L. S. (1956). Pharmacokinetics of R-enantiomeric Normephenytoin During Chronic Administration in Epileptic Patients. Journal of Pharmacology and Experimental Therapeutics, 116(2), 225-231. [Link]
-
Singh, A. K. (2017). A comparative study of anticonvulsant effect of phenytoin and lamotrigine in albino mice. International Journal of Basic & Clinical Pharmacology, 6(11), 2635-2638. [Link]
-
Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin, 32(2), 219-230. [Link]
-
Buchwald, A. L. (2000). Mephenytoin overdose--phenytoin poisoning incognito? Case report and mephenytoin/phenytoin comparison. Journal of Toxicology. Clinical Toxicology, 38(7), 781-785. [Link]
-
Luszczki, J. J. (2009). Anticonvulsant Activity (Maximal Electroshock Method). YouTube. [Link]
-
Molnár, P., & Erdö, S. L. (1995). Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons. European Journal of Pharmacology, 273(3), 303-306. [Link]
-
Troupin, A. S., Friel, P., & Lovely, M. P. (1979). Clinical pharmacology of mephenytoin and ethotoin. Annals of Neurology, 6(5), 410-414. [Link]
-
Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171-184. [Link]
-
PubChem. (n.d.). Mephenytoin. National Center for Biotechnology Information. [Link]
-
Deranged Physiology. (2023, December 18). Phenytoin. [Link]
-
Patel, R., & Tadi, P. (2023). Phenytoin Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171-184. [Link]
Sources
- 1. termedia.pl [termedia.pl]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. ijbcp.com [ijbcp.com]
- 4. preprints.org [preprints.org]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of anticonvulsant potencies of cyheptamide, carbamazepine, and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
- 11. Phenytoin antagonism of electrically induced maximal seizures in frogs and mice and effects on central nervous system levels of adenosine 3',5'-monophosphate and guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of (R)-Mephenytoin
For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral active pharmaceutical ingredient (API) is not merely a matter of chemical purity, but a critical determinant of its therapeutic efficacy and safety. This guide provides an in-depth technical comparison of analytical methodologies for assessing the enantiomeric purity of (R)-Mephenytoin, a hydantoin-derivative anticonvulsant. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of the predominant techniques to empower you in selecting and implementing the most suitable method for your research and quality control needs.
Mephenytoin, chemically known as 5-Ethyl-3-methyl-5-phenyl-imidazolidine-2,4-dione, possesses a single stereocenter at the C5 position of the hydantoin ring, giving rise to two enantiomers: (R)-Mephenytoin and (S)-Mephenytoin. As with many chiral drugs, these enantiomers can exhibit different pharmacological and toxicological profiles, making the accurate determination of enantiomeric purity a regulatory and scientific imperative.
The Analytical Challenge: Resolving Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. The core principle of enantiomeric analysis lies in the creation of a chiral environment that forces the enantiomers to interact differently, leading to distinguishable physical properties that can be measured. This is typically achieved by forming transient diastereomeric complexes with a chiral selector. The choice of the chiral selector and the analytical platform is paramount for developing a robust and reliable method.
This guide will focus on the three most powerful and widely adopted techniques for the enantiomeric resolution of Mephenytoin:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Capillary Electrophoresis (CE)
-
Chiral Gas Chromatography (GC)
We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative summary of their performance characteristics.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC) - The Industry Workhorse
Chiral HPLC is the most prevalent technique for enantiomeric purity analysis in the pharmaceutical industry due to its versatility, robustness, and scalability. The separation is achieved by using a chiral stationary phase (CSP) that selectively interacts with the enantiomers of the analyte.
The Causality Behind Method Selection: Polysaccharide-Based CSPs
For hydantoin derivatives like Mephenytoin, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated exceptional enantioseparation capabilities. The chiral recognition mechanism of these CSPs is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.
The helical structure of the polysaccharide polymer creates "chiral grooves" where the analyte can interact. The phenyl and ethyl groups of Mephenytoin can engage in hydrophobic and π-π interactions with the phenylcarbamate derivatives on the polysaccharide backbone, while the hydantoin ring's carbonyl and imide groups can form hydrogen bonds. The subtle differences in the three-dimensional arrangement of these functional groups between the (R) and (S) enantiomers lead to differential binding affinities with the CSP, resulting in different retention times and, thus, separation.
Below is a workflow for developing a chiral HPLC method for Mephenytoin:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
